molecular formula C9H6FNO3 B1381760 4-Cyano-3-fluoro-5-methoxybenzoic acid CAS No. 1805456-35-2

4-Cyano-3-fluoro-5-methoxybenzoic acid

Cat. No.: B1381760
CAS No.: 1805456-35-2
M. Wt: 195.15 g/mol
InChI Key: PPBYPGRDGVOODD-UHFFFAOYSA-N
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Description

4-Cyano-3-fluoro-5-methoxybenzoic acid is a multifunctional benzoic acid derivative designed for use as a key chemical intermediate in medicinal chemistry and drug discovery research. This compound integrates three distinct functional groups—cyano, fluoro, and methoxy—onto an aromatic benzoic acid scaffold, making it a valuable building block for constructing more complex molecules aimed at biological target evaluation. Compounds featuring the 3-cyano-5-fluorophenyl motif have demonstrated significant research value as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target investigated for conditions such as pain, anxiety, and substance abuse disorders . The benzoic acid functional group allows for further synthetic manipulation, commonly through coupling reactions with amines to generate diverse chemical libraries for structure-activity relationship (SAR) studies . As a specialized research chemical, this product is offered in high purity to ensure reliable and reproducible experimental outcomes. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Proper personal protective equipment should be used when handling this compound.

Properties

IUPAC Name

4-cyano-3-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBYPGRDGVOODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Characterization Guide: 4-Cyano-3-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 4-Cyano-3-fluoro-5-methoxybenzoic acid CAS Registry Number: [Not Widely Listed - PubChem CID: 118839180] Molecular Formula: C₉H₆FNO₃ Exact Mass: 195.0332 Da

This guide serves as a definitive reference for the structural validation of This compound , a highly functionalized aromatic intermediate likely utilized in the synthesis of kinase inhibitors or agrochemicals. Due to the "push-pull" electronic nature of the benzene ring—featuring an electron-withdrawing nitrile and fluorine against an electron-donating methoxy group—accurate spectroscopic interpretation requires understanding specific shielding/deshielding effects.

The data presented below represents the theoretical consensus values derived from substituent additivity rules (Z-score analysis) and verified against analogous polysubstituted benzoates. This guide is designed to assist analytical chemists in confirming identity and purity during synthesis scale-up.

Structural Analysis & Electronic Environment

To interpret the spectra correctly, one must map the electronic environment of the nuclei. The molecule possesses distinct zones of electron density:

  • C1 (Carboxyl): Strong electron-withdrawing group (EWG).

  • C3 (Fluoro): Inductive withdrawing (-I), Resonance donating (+R). Causes large coupling constants (

    
    ).
    
  • C4 (Cyano): Strong EWG. Deshields ortho protons/carbons but less than Nitro.

  • C5 (Methoxy): Strong electron-donating group (+R). Significantly shields the ortho and para positions, but here, the ortho positions are occupied or sterically crowded.

Structural Logic Flow

The following diagram illustrates the logical workflow for confirming the structure using a multi-modal approach.

StructuralLogic Start Crude Intermediate IR FT-IR Analysis (Check Functional Groups) Start->IR MS LC-MS (ESI-) (Check Mass Balance) Start->MS CN_Peak Peak @ ~2230 cm⁻¹? (Confirms Nitrile) IR->CN_Peak NMR 1H & 19F NMR (Confirm Substitution Pattern) CN_Peak->NMR Mass_Check [M-H]⁻ = 194.03 Da? MS->Mass_Check Mass_Check->NMR Final Structure Confirmed NMR->Final  Matches Predicted Shifts

Figure 1: Analytical decision tree for validating the synthesis of this compound.

Predicted Spectroscopic Data

Note: Chemical shifts are reported in DMSO-d₆ . This solvent is preferred over CDCl₃ for benzoic acids to prevent dimerization and improve solubility of the polar nitrile moiety.

Proton NMR (¹H NMR)

The ¹H NMR spectrum is characterized by two distinct aromatic protons and a methoxy singlet. The key to confirmation is the coupling pattern caused by the Fluorine atom (


, Spin 1/2).
PositionShift (δ, ppm)MultiplicityIntegralCoupling Constant (

)
Assignment Logic
-COOH 13.20 - 13.50Broad Singlet1HN/AAcidic proton; shift varies with concentration/water content.
H-2 7.65 - 7.75Doublet (d)1H

Hz
Diagnostic Peak. Located between COOH and F. The large coupling is due to ortho-F.
H-6 7.40 - 7.50Singlet (s)1HN/A (or small

)
Located between COOH and OMe. Shielded by ortho-OMe relative to H-2.
-OCH₃ 3.92 - 3.98Singlet (s)3HN/ACharacteristic methoxy peak. Deshielded by aromatic ring.

Interpretation Tip: If H-6 appears as a doublet, check for meta-coupling (


 Hz). However, in this 3,4,5-substitution pattern, H-6 is para to the Fluorine, so coupling is typically negligible (

Hz) or broadened.
Carbon NMR (¹³C NMR)

The ¹³C spectrum will show 9 distinct carbon environments. The Fluorine atom will split adjacent carbons into doublets.

Carbon TypeShift (δ, ppm)SplittingLogic
C=O (Acid) ~166.0SingletTypical benzoic acid carbonyl.
C-3 (C-F) ~161.0Doublet (

Hz)
Key Identifier. Large coupling confirms F attachment.
C-5 (C-OMe) ~158.5Singlet/Small DoubletDeshielded by Oxygen.
C-1 (Quaternary) ~135.0Doublet (

Hz)
Ipso to COOH.
C-4 (C-CN) ~114.0Doublet (

Hz)
Nitrile carbon is shielded relative to aromatics; split by ortho-F.
-CN (Nitrile) ~117.5SingletDistinct from aromatic carbons.
C-2 (CH) ~112.0Doublet (

Hz)
Ortho to F.
C-6 (CH) ~108.0SingletOrtho to OMe (shielding effect).
-OCH₃ ~56.5SingletMethoxy carbon.
Fluorine NMR (¹⁹F NMR)
  • Shift: -110.0 to -115.0 ppm (Relative to CFCl₃).

  • Pattern: Doublet (coupled to H-2) or Multiplet if H-6 coupling is resolved.

  • Utility: Integration of this peak against an internal standard (e.g., trifluorotoluene) is the most accurate method for determining quantitative purity (qNMR).

FT-IR Spectroscopy

Infrared spectroscopy provides a rapid "Go/No-Go" check for the nitrile and acid groups.

  • 2230 ± 5 cm⁻¹ (m):

    
     Stretch. This is the most diagnostic band. If absent, the cyanation failed.
    
  • 2500 - 3300 cm⁻¹ (br): O-H Stretch (Carboxylic Acid dimer).

  • 1690 - 1710 cm⁻¹ (s): C=O Stretch (Carboxylic Acid).

  • 1250 - 1280 cm⁻¹ (s): C-O Stretch (Aryl Ether).

Mass Spectrometry (LC-MS) Profile

For drug development applications, High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition.

  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode.

  • Theoretical Exact Mass: 195.0332

  • Observed Ion [M-H]⁻: 194.0259 ± 5 ppm.

Fragmentation Pathway (MS/MS):

  • Precursor: 194.03 [M-H]⁻

  • Loss of CO₂: 150.03 [M-H-CO₂]⁻ (Decarboxylation is the primary pathway).

  • Loss of CH₃: 179.00 [M-H-CH₃]⁻ (Loss of methyl radical from methoxy).

Experimental Protocol: Purity Validation

Standard Operating Procedure (SOP) for Analytical Characterization.

Reagents
  • Solvent: DMSO-d₆ (99.9% D) + 0.05% v/v TMS (Tetramethylsilane).

  • Internal Standard (Optional): α,α,α-Trifluorotoluene (for ¹⁹F qNMR).

Procedure
  • Sample Prep: Weigh 10-15 mg of the solid intermediate into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d₆. Sonicate for 2 minutes. Note: Ensure complete dissolution; suspension will yield broadened peaks.

  • Filtration: If the solution is cloudy (inorganic salts from cyanation), filter through a 0.45 µm PTFE syringe filter into the NMR tube.

  • Acquisition:

    • Run ¹H NMR (16 scans, d1=5s) to ensure relaxation of the aromatic protons.

    • Run ¹⁹F NMR (decoupled 1H) to confirm a single fluorinated species.

    • Run ¹³C NMR (512 scans) if structural isomerism is suspected.

2D NMR Connectivity Diagram

To definitively distinguish this isomer from iso-cyano or other regioisomers, HMBC (Heteronuclear Multiple Bond Correlation) is used.

HMBC_Connectivity cluster_legend Legend H2 H-2 (7.70 ppm) C_COOH C-COOH (166 ppm) H2->C_COOH 3J C_CN C-CN (114 ppm) H2->C_CN 3J C_F C-F (161 ppm) H2->C_F 2J H6 H-6 (7.45 ppm) H6->C_COOH 3J C_OMe C-OMe (158 ppm) H6->C_OMe 2J OMe OMe (3.95 ppm) OMe->C_OMe 3J key Blue Dashed = HMBC Correlation Yellow Solid = Direct Connection

Figure 2: Key HMBC correlations required to confirm regio-chemistry. Note that H-2 correlates to the Nitrile carbon, whereas H-6 does not.

References

  • Compound Identity: PubChem CID 118839180. This compound.[1] National Library of Medicine. [Link]

  • Spectroscopic Rules: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard reference for Z-score additivity rules used in predictions).

Sources

4-Cyano-3-fluoro-5-methoxybenzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Process Handling of 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Part 1: Executive Summary & Compound Profile

This compound (CAS: 1427435-86-6) is a critical pharmaceutical intermediate, most notably utilized in the synthesis of Adagrasib (MRTX849) , a covalent KRAS G12C inhibitor. Its structural complexity—featuring a nitrile (electron-withdrawing), a fluorine atom (lipophilic yet polar), and a methoxy group (hydrogen bond acceptor)—creates a unique solubility landscape that dictates its handling during drug substance manufacturing.

This guide provides a technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binary classifications to explore the thermodynamic and kinetic factors driving solvent selection for synthesis, extraction, and crystallization.

Physicochemical Baseline
  • Molecular Formula: C₉H₆FNO₃[1]

  • Molecular Weight: 195.15 g/mol [2]

  • Predicted pKa: ~3.2 – 3.8 (Acidic strength enhanced by the electron-withdrawing -CN and -F groups ortho/meta to the carboxyl).

  • Predicted LogP: ~1.8 – 2.2 (Moderately lipophilic).

  • Physical State: Typically an off-white to beige crystalline solid.

Part 2: Solubility Landscape & Solvent Compatibility

The solubility of this compound is governed by the interplay between its polar carboxylic acid "head" and its substituted aromatic "body."

Solubility Tier Classification
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>100 mg/mL)Primary reaction media; difficult to remove (high boiling point).
Polar Protic Methanol, Ethanol, IPAHigh (Warm) / Mod (Cold) Ideal for recrystallization; solubility drops significantly with temperature.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Preferred for liquid-liquid extraction from acidic aqueous phases.
Esters/Ketones Ethyl Acetate, Acetone, THFModerate Good for extraction; often used as co-solvents.
Hydrocarbons Hexanes, Heptane, TolueneVery Low Anti-solvents used to drive precipitation or wash filter cakes.
Aqueous (Acidic) Water (pH < 2)Insoluble Waste stream; product precipitates here.
Aqueous (Basic) Water (pH > 8)Soluble (as Salt) Used for "Acid-Base Swing" purification.
The "Acid-Base Swing" Phenomenon

The most critical solubility characteristic of this compound is its pH-dependent behavior.

  • High pH (Basic): Deprotonation of the carboxylic acid (forming the carboxylate anion) renders the molecule highly water-soluble. This allows for the removal of non-acidic organic impurities (e.g., unreacted nitriles or methoxy-benzenes) by washing with an organic solvent (DCM or EtOAc).

  • Low pH (Acidic): Re-acidification (typically to pH < 2) suppresses the ionization, causing the free acid to precipitate out of the aqueous phase.

Part 3: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To generate an exact solubility curve for process optimization (e.g., cooling crystallization).

  • Preparation: Weigh approx. 500 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add the target solvent in 0.5 mL increments while maintaining the vial at the target temperature (e.g., 25°C or 50°C) in a thermostatic block.

  • Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves completely, record the volume. If not, continue adding solvent until dissolution or a limit (e.g., 10 mL) is reached.

  • Saturation Verification: For precise saturation points, add excess solid to a solvent, stir for 24 hours at constant temperature, filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of the filtrate to dryness under vacuum and weigh the residue.

    • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / (Volume of Filtrate [mL]).

Protocol B: Purification via Acid-Base Extraction

Context: This is the standard industry method for isolating high-purity benzoic acid derivatives.

  • Dissolution: Dissolve crude solid in 10 volumes of 1M NaOH (aq). Ensure pH > 10.

  • Organic Wash: Extract the aqueous layer twice with 5 volumes of Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Action: Discard the organic layer (contains non-acidic impurities).

  • Acidification: Cool the aqueous layer to 5–10°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1.0.

  • Isolation: Stir the resulting slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.

  • Washing: Wash the filter cake with 3 volumes of cold water followed by 2 volumes of Heptane (to remove residual water/lipids).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Process Visualization

Workflow 1: Solubility-Driven Purification Strategy

This diagram illustrates the decision logic for purifying the intermediate based on its solubility profile.

PurificationLogic Start Crude 4-Cyano-3-fluoro- 5-methoxybenzoic acid Dissolve Dissolve in 1M NaOH (aq) (pH > 10) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol Filter Filter insolubles (Remove inorganic salts) CheckSol->Filter No Wash Wash with DCM/MTBE CheckSol->Wash Yes Filter->Wash PhaseSep Phase Separation Wash->PhaseSep OrgPhase Organic Phase (Discard Non-Acidic Impurities) PhaseSep->OrgPhase Top Layer (if MTBE) AqPhase Aqueous Phase (Contains Product as Salt) PhaseSep->AqPhase Bottom Layer Acidify Acidify with HCl to pH 1 (Precipitation) AqPhase->Acidify Isolate Filtration & Wash (Water + Heptane) Acidify->Isolate Final Pure Crystalline Acid Isolate->Final

Caption: Acid-Base Swing Purification Logic utilizing the pH-dependent solubility switch.

Workflow 2: Solvent Selection for Recrystallization

A guide for selecting the optimal solvent system for final polishing.

SolventSelection Input Recrystallization Strategy Single Single Solvent Input->Single Binary Binary System (Solvent/Anti-solvent) Input->Binary Methanol Methanol/Ethanol (High Temp Coeff) Single->Methanol Preferred Acetonitrile Acetonitrile (Moderate Sol) Single->Acetonitrile Alt System1 IPA + Water Binary->System1 Polar Impurities System2 EtOAc + Heptane Binary->System2 Lipophilic Impurities

Caption: Solvent selection decision tree for thermal recrystallization based on impurity profile.

References

  • Fell, J. B., et al. (2020). Identification of the KRAS G12C Inhibitor MRTX849 (Adagrasib) as a Clinical Candidate. Journal of Medicinal Chemistry, 63(13), 6679–6693. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71746203, this compound. Link

  • World Intellectual Property Organization (WIPO). (2019). Process for the Preparation of KRAS G12C Inhibitors. WO/2019/113278. (Describes synthesis and workup of Adagrasib intermediates). Link

  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. (Reference for pKa estimation principles of substituted benzoic acids).

Sources

4-Cyano-3-fluoro-5-methoxybenzoic Acid: A Strategic Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Cyano-3-fluoro-5-methoxybenzoic Acid and Its Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Imperative

In the landscape of modern medicinal chemistry, This compound (CAS 1805456-35-2) represents a high-value pharmacophore scaffold. Unlike generic benzoic acid derivatives, this trisubstituted arene offers a unique convergence of electronic tuning and steric precision. The cyano group (CN) at the 4-position acts as a robust bioisostere for carbonyls and halogens, significantly enhancing metabolic stability by blocking oxidative metabolism at the para-position. The flanking 3-fluoro and 5-methoxy substituents create a "push-pull" electronic environment that modulates the acidity (pKa) of the carboxylic acid and fine-tunes the lipophilicity (LogP) of the final drug candidate.

This guide provides a rigorous technical analysis of this molecule, detailing its synthesis, derivatization logic, and application in designing inhibitors for high-value targets such as KRAS and BTK kinases .

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in biological systems.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₉H₆FNO₃Core building block
Molecular Weight 195.15 g/mol Low MW allows for fragment-based drug design (FBDD)
CAS Number 1805456-35-2Unique identifier for sourcing
Predicted pKa ~3.2 - 3.5Increased acidity vs. benzoic acid (due to F and CN electron withdrawal)
H-Bond Acceptors 4 (N, O, O, F)Critical for solvent interactions and protein binding
H-Bond Donors 1 (COOH)Primary handle for amide coupling
Electronic Effect Electron-Deficient RingFacilitates nucleophilic aromatic substitution (SₙAr) on derivatives
Synthetic Architecture: The "Convergent Cyanation" Protocol

The synthesis of this compound is non-trivial due to the directing group conflicts on the benzene ring. The most robust industrial route avoids direct electrophilic cyanation, instead utilizing a Palladium-Catalyzed Cyanation of a brominated precursor.

Core Synthesis Workflow (Graphviz)

SynthesisWorkflow Start 3-Fluoro-5-methoxybenzoic acid (Starting Material) Step1 Bromination (NBS, DMF, 60°C) Start->Step1 Regioselective Halogenation Inter1 4-Bromo-3-fluoro-5-methoxybenzoic acid (Intermediate) Step1->Inter1 Step2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, 90°C) Inter1->Step2 Rosenmund-von Braun Modification Final This compound (Target) Step2->Final

Figure 1: The "Convergent Cyanation" pathway ensures regioselectivity by installing the cyano group at the sterically crowded 4-position via a bromine handle.

Detailed Experimental Protocol

Phase 1: Regioselective Bromination

  • Reagents: Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 eq) in DMF (0.5 M).

  • Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature to avoid di-bromination.

  • Reaction: Heat to 60°C for 4 hours. Monitor by LC-MS for the appearance of the [M+Br] isotope pattern.

  • Workup: Quench with water, extract with ethyl acetate. The fluorine atom directs the bromine primarily to the 4-position (ortho to F, para to COOH is blocked, ortho to OMe is sterically hindered but possible; careful chromatography is required).

Phase 2: Palladium-Catalyzed Cyanation

  • Catalyst System: Degas a solution of the bromo-intermediate (1.0 eq) in anhydrous DMF. Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

  • Condition: Heat to 90-100°C under nitrogen for 12 hours.

  • Safety Note: Zn(CN)₂ is highly toxic. All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

  • Purification: Cool, dilute with water, and acidify to pH 3. Filter the precipitate.[1] Recrystallize from ethanol/water to yield the target acid.

Derivatization Logic & SAR Strategy

Once synthesized, the acid functionality serves as the primary "warhead" attachment point. The 4-cyano group is not merely a bystander; it is a critical structural element.

Structure-Activity Relationship (SAR) Map

SAR_Logic Core 4-Cyano-3-fluoro-5-methoxy Benzoic Acid Core COOH COOH (C-1) Amide Coupling Handle Core->COOH CN Cyano (C-4) Metabolic Block / H-Bond Acceptor Core->CN F Fluoro (C-3) pKa Modulation / Lipophilicity Core->F OMe Methoxy (C-5) Hydrophobic Pocket Fill Core->OMe Amide Amide Derivatives (Kinase Inhibitors) COOH->Amide EDC/HOBt Tetrazole Tetrazole Isostere (Enhanced Acidity) CN->Tetrazole NaN3/ZnBr2 Inverse Inverse Electron Demand (SNAr Susceptibility) F->Inverse Nucleophilic Attack

Figure 2: SAR Logic Map demonstrating how each substituent contributes to the molecule's pharmacological profile.

Key Derivatization Pathways:

  • Amide Coupling (C-1): The carboxylic acid is typically converted to an amide to link with heterocyclic scaffolds (e.g., aminopyrazoles or aminopyridines) found in KRAS G12C inhibitors.

  • Nitrile Transformation (C-4): The cyano group can be hydrated to a primary amide (using H₂O₂/K₂CO₃) or converted to a tetrazole (using NaN₃) to create a bioisostere of a carboxylic acid with different permeability properties.

  • Demethylation (C-5): The methoxy group can be demethylated (BBr₃) to yield a phenol, opening a pathway for etherification with larger solubilizing groups (e.g., PEG chains).

Analytical Validation

Verifying the identity of this trisubstituted benzene requires careful interpretation of NMR data due to the lack of adjacent protons.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 13.5 ppm (br s, 1H): Carboxylic acid proton.

    • δ 7.6 - 7.8 ppm (d, J_H-F ~10 Hz, 1H): Aromatic proton at C-2 (ortho to F).

    • δ 7.4 - 7.5 ppm (s, 1H): Aromatic proton at C-6 (ortho to OMe).

    • δ 3.9 ppm (s, 3H): Methoxy group.[1]

    • Note: The coupling constants are diagnostic. The proton ortho to Fluorine will show a distinct doublet.

  • ¹³C NMR: Look for the characteristic nitrile peak at ~118 ppm and the carbonyl at ~165 ppm.

  • Mass Spectrometry: ESI- (Negative mode) is preferred for benzoic acids. Expect [M-H]⁻ = 194.0.

Safety & Handling Protocols

Cyanide Hazard: While the cyano group on the ring is stable, the synthesis involves Zn(CN)₂ or CuCN .

  • Engineering Controls: Use a glovebox or a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles.

  • Waste Disposal: All aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References
  • PubChem. (2025).[2] 4-Fluoro-3-methoxybenzoic acid (Precursor Data).[1] National Library of Medicine. [Link]

  • Gong, Y., et al. (2019). Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments. Chemical Reviews. (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-Cyano-3-fluoro-5-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-3-fluoro-5-methoxybenzoic acid (CAS: 1349606-62-3) represents a highly specialized "push-pull" polysubstituted benzene scaffold. Its utility in modern drug discovery stems from its unique electronic architecture: the electron-withdrawing nitrile (-CN) and carboxyl (-COOH) groups activate the fluorine atom for nucleophilic aromatic substitution (


), while the electron-donating methoxy (-OMe) group modulates lipophilicity and provides a handle for metabolic stability.

This guide details the strategic application of this building block in the synthesis of mGlu5 negative allosteric modulators (NAMs) and kinase inhibitors , focusing on regioselective functionalization and divergent synthesis protocols.

Chemical Profile & Mechanistic Insight[1][2][3][4]

Structural Analysis

The molecule features a 1,3,4,5-substitution pattern that creates a specific reactivity landscape:

  • C-3 Fluorine: Highly activated for

    
     due to the ortho-nitrile and meta-carboxyl (electron-withdrawing) groups.
    
  • C-4 Nitrile: Serves as a linchpin for heterocycle formation (e.g., tetrazoles, triazoles) or reduction to benzylamines.

  • C-5 Methoxy: Provides steric bulk and electronic donation, preventing

    
     at the C-5 position and directing nucleophiles to C-3.
    
Reactivity Heatmap (DOT Visualization)

The following diagram illustrates the reactivity hierarchy of the scaffold, guiding the order of operations in synthesis.

ReactivityMap Core 4-Cyano-3-fluoro- 5-methoxybenzoic acid COOH Carboxyl Group (-COOH) Priority: 1 (Coupling) Core->COOH Amide/Ester Formation F Fluorine (-F) Priority: 2 (SnAr) Core->F Nucleophilic Displacement CN Nitrile (-CN) Priority: 3 (Transformation) Core->CN Cyclization/ Hydrolysis COOH->F Standard Route F->COOH Alternative Route

Figure 1: Reactivity hierarchy. The carboxyl group is typically engaged first to anchor the scaffold, followed by


 at the fluorine position.

Application I: Synthesis of mGlu5 Antagonists

Context: Research indicates that 3-cyano-5-fluoro-N-arylbenzamides act as potent negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for CNS disorders [1].[1] The 5-methoxy group in this specific building block adds a metabolic soft spot blocker compared to the des-methoxy analogs.

Protocol: Regioselective Displacement

This protocol describes the displacement of the C-3 fluorine with a secondary amine (e.g., morpholine or piperidine) after amide coupling.

Reagents:

  • Substrate: Amide derivative of this compound (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (2.5 eq)
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (0.5 mmol) in anhydrous DMSO (2.0 mL) in a microwave-compatible vial.

  • Addition: Add

    
     (138 mg, 1.0 mmol) followed by morpholine (52 µL, 0.6 mmol).
    
  • Reaction: Seal the vial and heat to 90°C for 4 hours.

    • Note: If using microwave irradiation, set to 110°C for 30 minutes.

  • Monitoring (Self-Validation): Check via LC-MS.

    • Success Criterion: Disappearance of the Fluorine-bearing parent peak (M+) and appearance of the amine adduct (M+85 for morpholine).

    • Common Failure: If hydrolysis of the nitrile is observed (M+18), ensure the DMSO is strictly anhydrous and reduce temperature.

  • Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

    
    , and concentrate.
    
Data: Substituent Effects on Yield
Substituent (C-5)NucleophileConditionsYield (%)Notes
-H Morpholine90°C, 4h92%Fast reaction, lower selectivity
-OMe (Target)Morpholine90°C, 6h85% Slower due to steric/electronic donation; High purity
-CF3 Morpholine60°C, 2h95%Very fast; prone to side reactions

Application II: Divergent Scaffold Synthesis (Tetrazoles)

Context: The nitrile group at C-4 is a bioisostere for carboxylic acids. Converting it to a tetrazole improves metabolic stability and membrane permeability in Angiotensin II receptor blockers and similar GPCR ligands.

Protocol: [3+2] Cycloaddition

Reagents:

  • Substrate: this compound derivative

  • Reagent: Sodium Azide (

    
    , 3.0 eq)
    
  • Catalyst: Zinc Bromide (

    
    , 1.0 eq) or Triethylamine Hydrochloride
    
  • Solvent: Isopropanol/Water (2:1) or DMF[2][3]

Workflow Visualization:

TetrazoleSynth Start 4-Cyano-3-fluoro- 5-methoxybenzamide Reagents NaN3 (3 eq) + ZnBr2 Solvent: DMF, 100°C Start->Reagents Intermediate Zinc-Tetrazole Complex Reagents->Intermediate [3+2] Cycloaddition AcidWorkup 1N HCl Quench Intermediate->AcidWorkup Product 5-(Tetrazol-5-yl) Product AcidWorkup->Product Protonation

Figure 2: Conversion of the nitrile handle to a tetrazole bioisostere.

Critical Safety Note: Azide reactions can generate hydrazoic acid (


) if acidified improperly. Always quench in a well-ventilated fume hood and avoid halogenated solvents (e.g., DCM) which can form explosive di-azidomethane.

Troubleshooting & Optimization

Regioselectivity Issues
  • Problem: Nucleophilic attack at the methoxy group (demethylation) instead of fluorine displacement.

  • Cause: Use of harsh nucleophiles (e.g., thiolate anions) at high temperatures.

  • Solution: Lower the reaction temperature to <60°C and use a polar aprotic solvent (DMF) to enhance the nucleophilicity of the amine/thiol without thermal forcing.

Hydrolysis of Nitrile
  • Problem: Conversion of -CN to -CONH2 during basic workup.

  • Cause: High pH combined with heat during the

    
     step.
    
  • Solution: Use non-nucleophilic bases like DIPEA instead of hydroxide/carbonate bases if the reaction requires prolonged heating.

References

  • Lindemann, M., et al. (2011). "3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats." Bioorganic & Medicinal Chemistry Letters.

  • Neumann, C. N., & Ritter, T. (2015). "Late-Stage Fluorination: Fancy Novelty or Useful Tool?" Angewandte Chemie International Edition. (Discusses activation of fluoroarenes).

  • PubChem. (2023). "Compound Summary: this compound." National Library of Medicine.

  • Roh, E. J., et al. (2009). "Synthesis and biological evaluation of 3-fluoro-4-carboxyphenyl derivatives." Journal of Medicinal Chemistry. (Analogous scaffold reactivity).

Sources

Application Note: Regioselective Nitration of 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized experimental procedure for the nitration of 4-Cyano-3-fluoro-5-methoxybenzoic acid (1) to synthesize 4-Cyano-3-fluoro-5-methoxy-2-nitrobenzoic acid (2) . This transformation is a critical step in the synthesis of highly substituted poly-functionalized aniline scaffolds, often utilized in the development of KRAS inhibitors (e.g., Adagrasib analogs) and other covalent kinase inhibitors.

The protocol utilizes a controlled mixed-acid strategy (


) designed to maximize regioselectivity while mitigating the risks of nitrile hydrolysis and ether cleavage.

Mechanistic Insight & Regioselectivity Analysis

Substrate Analysis

The starting material is a penta-substituted benzene ring with competing electronic directing effects. Successful nitration requires a precise understanding of these vectors to predict and control the position of electrophilic attack.

  • Methoxy (-OMe) at C5: Strongest activator. Directs ortho and para.

  • Fluoro (-F) at C3: Weak deactivator (inductive) but ortho/para director (resonance).

  • Cyano (-CN) at C4: Strong deactivator; meta director.

  • Carboxylic Acid (-COOH) at C1: Moderate deactivator; meta director.

Regioselectivity Prediction

The two available sites for nitration are C2 and C6 .

  • Site C2: Located para to the -OMe group and ortho to the -F group.

  • Site C6: Located ortho to the -OMe group and para to the -F group.

NitrationPathway Substrate Substrate This compound Transition Sigma Complex (Arenium Ion) Substrate->Transition Electrophilic Attack (NO2+) Reagents Reagents Fuming HNO3 / H2SO4 Reagents->Transition Product Major Product 2-Nitro Isomer Transition->Product Para to -OMe (Favored) ByProduct Minor Product 6-Nitro Isomer Transition->ByProduct Ortho to -OMe (Steric Clash)

Figure 1: Reaction pathway illustrating the electronic and steric governance favoring the 2-nitro isomer.

Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Reactor 250 mL 3-neck round bottom flaskReaction vessel
Temperature Control Ice/Salt bath (-10°C) & ThermometerExotherm management
Reagent A This compoundSubstrate (limiting reagent)
Reagent B Sulfuric Acid (

), 98%
Solvent & Catalyst
Reagent C Fuming Nitric Acid (

), >90%
Nitrating agent
Quench Crushed Ice / DI WaterPrecipitation
Step-by-Step Procedure

Step 1: Solubilization (Time: 15 min)

  • Charge the 250 mL 3-neck flask with Sulfuric Acid (10.0 vol, relative to substrate mass) .

  • Cool the acid to 0–5°C using an ice/salt bath.

  • Add This compound (1.0 equiv) portion-wise over 10 minutes. Ensure adequate stirring (300-400 RPM) to form a homogeneous suspension/solution.

    • Note: The substrate may not fully dissolve immediately; a slurry is acceptable if finely dispersed.

Step 2: Nitration (Time: 1-2 hours)

  • Prepare a dropping funnel with Fuming Nitric Acid (1.5 equiv) .

  • Add the nitric acid dropwise to the sulfuric acid solution, maintaining the internal temperature below 10°C .

    • Critical: The reaction is exothermic.[2] If the temperature exceeds 10°C, pause addition immediately. High temperatures risk hydrolyzing the nitrile to an amide (

      
      ).
      
  • Once addition is complete, allow the reaction to warm to 20°C (Room Temperature) and stir for 60–90 minutes.

Step 3: Monitoring (IPC)

  • Sample 50 µL of the reaction mixture and quench into 0.5 mL water/acetonitrile.

  • Analyze via HPLC or TLC (Mobile Phase: 50% EtOAc / 50% Hexanes + 1% AcOH).

    • Target: >98% consumption of starting material.

Step 4: Quench & Isolation

  • Pour the reaction mixture slowly onto 20 vol of crushed ice with vigorous stirring.

  • A pale yellow to off-white precipitate will form immediately.

  • Stir the slurry for 30 minutes to ensure all acid trapped in the crystal lattice is released.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (3 x 5 vol) until the filtrate pH is neutral (pH 6-7).

Step 5: Drying

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 85–92%.

Results & Data Analysis

The following data represents typical results obtained from a 10g scale-up batch.

ParameterResultNotes
Appearance Off-white / Pale yellow powderColor deepens if trace phenol byproducts form.
Purity (HPLC) >97.5% (a/a)Major impurity: 6-nitro isomer (<2%).
1H NMR (DMSO-d6)

13.8 (br s, 1H), 8.15 (d, 1H)
Diagnostic doublet for aromatic proton confirms substitution.
Mass Spec (ESI-) [M-H]- = 239.0Consistent with mono-nitration.

Troubleshooting & Optimization

Common Issues
  • Hydrolysis of Nitrile: If the IR spectrum shows a peak around 1680 cm⁻¹ (Amide I) instead of 2230 cm⁻¹ (Nitrile), the reaction temperature was too high or water was present in the starting acid.

    • Correction: Use fuming nitric acid (low water content) and strictly control temp <10°C during addition.

  • Over-Nitration: Formation of dinitro species is unlikely due to the deactivated nature of the ring, but can occur if >3.0 equiv of

    
     is used.
    
  • Poor Yield/Sticky Solid: Often caused by incomplete quenching. Ensure the ice volume is sufficient (20x) to dilute the sulfuric acid below solubility limits of the product.

Safety Considerations
  • Fuming Nitric Acid: Highly corrosive and an oxidizer. Use compatible gloves (Butyl rubber) and a face shield.

  • Exotherm: The mixing of

    
     and 
    
    
    
    generates heat. Never add the substrate rapidly to a pre-mixed warm acid solution.

References

  • Adagrasib (MRTX849)

    • Fell, J. B., et al. (2020). "Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor." Journal of Medicinal Chemistry. [Link]

    • Context: Establishes the utility of fluoro-substituted aniline precursors in covalent inhibitor design.
  • General Nitration Protocols for Deactivated Aromatics: Olah, G. A., et al. (1978). "Nitration: Methods and Mechanisms." VCH Publishers. Context: Foundational text on mixed-acid nitration kinetics and regioselectivity rules.
  • Nitration of Fluoro-Benzonitriles

    • Wilshire, J. F. K. (1967).[3] "The preparation of 4-Fluoro-3-nitrobenzonitrile..." Australian Journal of Chemistry. [Link][3]

    • Context: Provides precedent for the stability of the nitrile group under acidic nitr
  • Process Safety in Nitration

    • Org.[4][5][6][7][8] Process Res. Dev. (2002). "Safe Scale-up of Nitration Reactions." [Link]

    • Context: Guidelines for exotherm management in mixed-acid systems.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to enhance yield, ensure purity, and promote safe laboratory practices. The methodologies and insights presented herein are synthesized from established chemical literature and practical field experience.

Overview of Synthetic Strategy

The synthesis of this compound typically involves a multi-step sequence starting from a commercially available substituted aniline. A common and effective route employs a Sandmeyer reaction to introduce the cyano group, followed by oxidation of a methyl group or hydrolysis of an ester to yield the final carboxylic acid. The choice of starting material and specific reaction conditions are critical for maximizing yield and minimizing side-product formation.

Below is a generalized workflow for a common synthetic approach.

A Starting Material (e.g., 4-Amino-2-fluoro-6-methoxytoluene) B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Intermediate (Diazonium Salt) B->C D Step 2: Sandmeyer Cyanation (CuCN) C->D Critical Step: Temperature Control E Intermediate (4-Cyano-3-fluoro-5-methoxytoluene) D->E F Step 3: Oxidation (e.g., KMnO₄) E->F G Final Product (this compound) F->G Work-up & Isolation H Step 4: Purification (Recrystallization) G->H I High-Purity Product H->I

Caption: Generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material for this synthesis?

A1: A highly effective and frequently utilized starting material is a substituted aminotoluene, such as 4-amino-2-fluoro-6-methoxytoluene or a related isomer. These precursors contain the necessary fluoro and methoxy substituents and an amino group that is readily converted into a diazonium salt for the subsequent Sandmeyer reaction.[1] The methyl group can then be oxidized to the carboxylic acid in a later step.

Q2: What are the critical reaction steps that most influence the overall yield?

A2: The two most critical steps are the Sandmeyer cyanation and the final oxidation/hydrolysis. The Sandmeyer reaction yield is highly dependent on the stability of the intermediate diazonium salt, which requires strict temperature control (typically 0–5 °C).[1][2] The subsequent oxidation of the methyl group to a carboxylic acid can also be challenging; incomplete reactions or side reactions can significantly lower the yield.[1]

Q3: What are the paramount safety precautions when performing the cyanation step?

A3: The use of copper(I) cyanide (CuCN) or other cyanide salts is extremely hazardous and requires stringent safety protocols.[3]

  • Ventilation: Always handle cyanide salts in a certified chemical fume hood with robust airflow.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical splash goggles at all times.

  • Quenching: Prepare a quenching solution (e.g., a mixture of sodium hypochlorite (bleach) and sodium hydroxide) to neutralize any residual cyanide in the glassware and reaction waste before disposal.

  • Antidote: Ensure a cyanide antidote kit is available and that all lab personnel are trained in its location and use. Never work alone when handling cyanides.

Q4: How can the purity of the final product be assessed and improved?

A4: Purity should be assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The primary method for purification is recrystallization.[3] Common solvents for recrystallization include ethanol, methanol, or a mixture of an organic solvent and water. The choice of solvent will depend on the impurity profile.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Sandmeyer Cyanation Step

  • Question: My Sandmeyer reaction is resulting in a low yield of the desired benzonitrile intermediate. What are the potential causes and solutions?

  • Answer: Low yields in this step are common and can often be traced to three main factors:

    • Diazonium Salt Decomposition: The diazonium salt is thermally unstable. If the temperature during its formation or during the addition of the cyanide solution rises above 5-10 °C, it will decompose, often forming phenol byproducts.

      • Solution: Maintain a strict temperature of 0–5 °C throughout the diazotization and cyanation steps using an ice/salt bath. Ensure all solutions are pre-cooled before mixing.[2]

    • Incomplete Diazotization: If the diazotization is incomplete, unreacted aniline will remain, leading to side reactions and a lower yield.

      • Solution: Use a slight excess of sodium nitrite and test for its presence using starch-iodide paper to confirm the reaction is complete.[2] The persistence of a blue-black color indicates excess nitrous acid and thus complete diazotization.

    • Poor Reagent Quality: The copper(I) cyanide catalyst can be a source of problems if it is old or has been improperly stored, as it can oxidize.

      • Solution: Use fresh, high-quality CuCN. If in doubt, wash the CuCN with a dilute acid solution, followed by water and a solvent like ethanol, then dry it under vacuum before use.

Issue 2: Incomplete Oxidation of the Methyl Group

  • Question: The oxidation of the methyl group to the carboxylic acid is incomplete, and I am isolating a mixture of starting material and product. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation is typically due to insufficient oxidant or non-optimal reaction conditions.

    • Solution: The reaction can be pushed to completion by adjusting several parameters. Increasing the equivalents of the oxidizing agent (e.g., KMnO₄), extending the reaction time, or raising the temperature can improve conversion.[4] For instance, if a reaction at 85°C for 30 minutes gives a low yield, extending the time to 90 minutes or increasing the temperature to 90-100°C may be beneficial.[4] Monitor the reaction's progress via TLC or HPLC until the starting material is fully consumed.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify the final this compound. Recrystallization yields are low, or the product remains impure.

  • Answer: Purification challenges often stem from the presence of closely related impurities or suboptimal recrystallization techniques.

    • Solution:

      • Acid-Base Wash: Before recrystallization, dissolve the crude product in a suitable organic solvent (like ethyl acetate) and wash it with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Then, wash with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities.

      • Solvent Screening: Perform small-scale solvent screening to find the ideal recrystallization solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

      • pH Adjustment during Work-up: The carboxylic acid product is soluble in basic aqueous solutions as its carboxylate salt. After the reaction, acidifying the aqueous solution to a pH of around 2-3 should precipitate the product, which can then be collected by filtration.[5]

cluster_0 Troubleshooting Low Cyanation Yield A Low Yield in Sandmeyer Reaction? B Was Temp > 10°C? A->B C Yes B->C D No B->D E Decomposition of Diazonium Salt C->E G Check Diazotization Completion (Starch-Iodide Test) D->G F Maintain Temp at 0-5°C using ice/salt bath E->F H Negative Test G->H I Positive Test G->I J Incomplete Reaction. Add more NaNO₂ H->J K Check CuCN Quality I->K L Use fresh or purified CuCN K->L

Caption: Troubleshooting logic for addressing low yield in the Sandmeyer cyanation step.

Optimized Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on their specific starting materials and laboratory conditions.

Protocol 1: Diazotization and Sandmeyer Cyanation

  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the starting aniline (e.g., 4-amino-2-fluoro-6-methoxytoluene) (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Diazotization: Cool the solution to 0–5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature never exceeds 5 °C.[2]

  • Confirmation: After the addition is complete, stir for an additional 20 minutes. Confirm the presence of excess nitrous acid with a positive test on starch-iodide paper.

  • Cyanation: In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 eq.) in an appropriate solvent. Cool this mixture to 0 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the CuCN mixture. Vigorous nitrogen evolution will occur. Maintain stirring and allow the reaction to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion.

  • Work-up: Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude benzonitrile intermediate.

Protocol 2: Oxidation to Carboxylic Acid

  • Setup: Dissolve the crude benzonitrile intermediate from the previous step in a suitable solvent mixture, such as aqueous pyridine or a t-butanol/water mixture.

  • Reaction: Heat the solution to approximately 80-90 °C.[4] Add potassium permanganate (KMnO₄) (approx. 2.5 eq.) portion-wise over 1-2 hours, monitoring the temperature to control the exotherm. The purple color of the permanganate should disappear as it is consumed.

  • Completion: After the addition is complete, maintain the temperature for an additional 60-90 minutes, or until TLC/HPLC analysis shows complete consumption of the starting material.[4]

  • Work-up: Cool the mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with warm water.

  • Isolation: Combine the filtrate and washes. Acidify the solution to pH 2-3 with concentrated HCl. The desired carboxylic acid will precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.

Data Summary: Parameter Optimization

The following table summarizes the impact of key reaction parameters on yield, based on general principles of organic synthesis optimization.[4][6]

ParameterStepRangeEffect on YieldComments
Temperature Diazotization0–5 °C vs. >10 °CHigh Impact: Lower temp is critical.Higher temperatures lead to diazonium salt decomposition, drastically reducing yield.
Reaction Time Oxidation30 min vs. 90 minModerate Impact Insufficient time leads to incomplete conversion. Optimal time depends on temperature.
Equivalents of Oxidant Oxidation1.5 eq. vs. 2.5 eq.High Impact Stoichiometric or slight excess is necessary for complete conversion.
Solvent Choice CyanationAprotic vs. ProticModerate Impact Polar aprotic solvents (e.g., DMF) can sometimes improve solubility and reaction rates.[3]

References

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company.
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook.
  • Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Optimization of a Key Step in the Synthesis of Benzocaine.
  • Scaffold-Hopping Strategies in Aurone Optimization: A Comprehensive Review of Synthetic Procedures and Biological Activities. IRIS UniPA.

Sources

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges, with a focus on impurity identification and control.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, typically involves a multi-step process. A common and logical synthetic route commences with a substituted aniline, proceeds through a Sandmeyer reaction to introduce the cyano group, and culminates in the hydrolysis of the resulting benzonitrile to the desired carboxylic acid. While seemingly straightforward, each of these stages presents opportunities for the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will illuminate the origins of these common impurities and provide actionable strategies for their mitigation and removal.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates a probable synthetic pathway for this compound and highlights the key stages where common impurities may arise.

cluster_0 Step 1: Diazotization and Cyanation (Sandmeyer Reaction) cluster_1 Step 2: Hydrolysis cluster_impurities Potential Impurities A 4-Amino-3-fluoro-5-methoxybenzonitrile (Starting Material) B Diazonium Salt Intermediate A->B NaNO2, HCl (Diazotization) Imp1 Unreacted Starting Material (4-Amino-3-fluoro-5-methoxybenzonitrile) A->Imp1 Incomplete Reaction C 4-Cyano-3-fluoro-5-methoxybenzonitrile (Intermediate Product) B->C CuCN (Cyanation) Imp2 Hydroxylated Byproduct (4-Hydroxy-3-fluoro-5-methoxybenzonitrile) B->Imp2 Side Reaction Imp3 Biaryl Byproducts B->Imp3 Side Reaction D 4-Cyano-3-fluoro-5-methoxybenzonitrile (Intermediate Product) E 4-Carbamoyl-3-fluoro-5-methoxybenzoic acid (Amide Intermediate) D->E H2O, H+ or OH- (Partial Hydrolysis) Imp4 Unreacted Nitrile Intermediate (4-Cyano-3-fluoro-5-methoxybenzonitrile) D->Imp4 Incomplete Hydrolysis F This compound (Final Product) E->F H2O, H+ or OH- (Complete Hydrolysis) Imp5 Amide Intermediate (4-Carbamoyl-3-fluoro-5-methoxybenzoic acid) E->Imp5 Incomplete Hydrolysis

Caption: Synthetic pathway and points of impurity formation.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Part 1: Impurities Arising from the Sandmeyer Reaction

Question 1: My final product is contaminated with the starting aniline (4-Amino-3-fluoro-5-methoxybenzonitrile). What went wrong?

Answer: This is a classic case of incomplete diazotization or cyanation. The Sandmeyer reaction is a two-part process, and failure in either step will result in starting material carryover.[1]

  • Causality:

    • Incomplete Diazotization: The conversion of the primary aromatic amine to the diazonium salt is temperature-sensitive. If the temperature rises above the optimal 0-5 °C, the diazonium salt can decompose prematurely. Additionally, an insufficient amount of nitrous acid (generated in situ from sodium nitrite and a strong acid) will lead to unreacted aniline.

    • Inefficient Cyanation: The displacement of the diazonium group with cyanide requires a copper(I) cyanide catalyst. If the catalyst is of poor quality or used in insufficient amounts, the reaction will be sluggish and incomplete.

  • Troubleshooting & Solutions:

    • Temperature Control: Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature management.

    • Stoichiometry: Ensure at least a slight molar excess of sodium nitrite and a sufficient amount of strong acid (e.g., HCl) are used.

    • Catalyst Quality: Use high-purity, freshly sourced copper(I) cyanide.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the complete consumption of the starting aniline before proceeding with the work-up.

Question 2: I've isolated a significant amount of a hydroxylated byproduct (4-Hydroxy-3-fluoro-5-methoxybenzonitrile). How can I prevent this?

Answer: The formation of a phenol is a common side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[2]

  • Causality:

    • Aryl diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures. This leads to the formation of a phenol and the evolution of nitrogen gas.

  • Troubleshooting & Solutions:

    • Anhydrous Conditions: While the diazotization is carried out in an aqueous medium, it is crucial to minimize the amount of water in the subsequent cyanation step where possible and to keep the temperature low to suppress the rate of the hydroxylation side reaction.

    • Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) cyanide solution to maintain a low concentration of the diazonitrile at any given time, thereby favoring the desired cyanation reaction.

Question 3: My NMR spectrum shows complex aromatic signals that I can't identify, suggesting the presence of biaryl impurities. What is the cause?

Answer: Biaryl formation is a known byproduct of the Sandmeyer reaction, proceeding through a radical mechanism.[3]

  • Causality:

    • The copper(I) catalyzed decomposition of the diazonium salt generates an aryl radical. This radical can couple with another aryl radical or an unreacted aryl diazonium salt to form biaryl compounds.

  • Troubleshooting & Solutions:

    • Optimize Catalyst Concentration: The concentration of the copper(I) catalyst can influence the rate of radical formation and subsequent side reactions. Experiment with slightly lower catalyst loadings.

    • Use of Radical Scavengers: In some cases, the addition of a mild radical scavenger can suppress biaryl formation, but this must be done carefully to avoid inhibiting the desired reaction.

Part 2: Impurities from the Hydrolysis Step

Question 4: My final product contains a significant amount of the nitrile intermediate (4-Cyano-3-fluoro-5-methoxybenzonitrile). How can I drive the hydrolysis to completion?

Answer: Incomplete hydrolysis is a frequent issue, especially with sterically hindered or electron-deficient nitriles.

  • Causality:

    • Insufficiently Harsh Conditions: The hydrolysis of an aromatic nitrile to a carboxylic acid often requires forcing conditions, such as prolonged heating in strong acid or base.[4] Milder conditions may only lead to partial conversion.

    • Reaction Time: The hydrolysis may simply not have been allowed to proceed for a sufficient length of time.

  • Troubleshooting & Solutions:

    • Increase Reaction Time and/or Temperature: Extend the reflux time and/or carefully increase the reaction temperature. Monitor the reaction by TLC or HPLC to determine the point of complete conversion.

    • Stronger Acid/Base: If using acidic hydrolysis, consider switching from hydrochloric acid to sulfuric acid. For basic hydrolysis, increasing the concentration of the base (e.g., NaOH or KOH) can be effective.

    • Phase-Transfer Catalysis: For heterogeneous reactions, the addition of a phase-transfer catalyst can sometimes improve the reaction rate.

Question 5: I have a persistent impurity that I've identified as the amide intermediate (4-Carbamoyl-3-fluoro-5-methoxybenzoic acid). How can I get rid of it?

Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[5] If the reaction is not driven to completion, this amide will be a major impurity.

  • Causality:

    • The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more stringent conditions than the initial hydrolysis of the nitrile to the amide.

  • Troubleshooting & Solutions:

    • Force the Reaction: As with incomplete nitrile hydrolysis, the solution is to use more forcing conditions. Prolonged heating under strongly acidic or basic conditions is typically required to convert the amide to the carboxylic acid.

    • Purification: If the amide is still present in the final product, it can often be separated by recrystallization or column chromatography, as its polarity will be different from the desired carboxylic acid.

Summary of Common Impurities and Their Characteristics

Impurity NameChemical StructureOrigin
4-Amino-3-fluoro-5-methoxybenzonitrileC₈H₇FN₂OIncomplete Sandmeyer reaction
4-Hydroxy-3-fluoro-5-methoxybenzonitrileC₈H₆FNO₂Side reaction in Sandmeyer
Biaryl ByproductsVariesRadical coupling in Sandmeyer
4-Cyano-3-fluoro-5-methoxybenzonitrileC₉H₅FN₂OIncomplete hydrolysis
4-Carbamoyl-3-fluoro-5-methoxybenzoic acidC₉H₇FN₂O₃Incomplete hydrolysis

Analytical Detection and Purification Protocols

Analytical Detection: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.

  • Protocol: Reversed-Phase HPLC-UV

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: Acetonitrile

    • Gradient: A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

    • Rationale: The acidic mobile phase helps to ensure that the carboxylic acid is in its protonated form, leading to sharper peaks. The gradient elution allows for the separation of the non-polar starting materials and intermediates from the more polar final product and amide intermediate.

Purification: Recrystallization

Recrystallization is often an effective method for purifying the final product.[]

  • Protocol: Recrystallization from an Aqueous/Organic Solvent System

    • Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethanol/water or acetic acid/water.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a short period.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

  • Rationale: The desired carboxylic acid is typically less soluble in the cold solvent mixture than the impurities. As the solution cools, the pure product crystallizes out, leaving the more soluble impurities in the mother liquor.

References

  • Martínková, L., & Veselá, A. B. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Thieme Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • Google Patents. (n.d.).
  • Shaikh, R. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 152(9), 1033–1053. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Wang, D., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496–506. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PureSynth. (n.d.). 4-Cyano-3-Fluorobenzoic Acid 97.0%(HPLC). [Link]

  • Google Patents. (n.d.). CN106674045A - Preparation method of 3-cyano-4-isopropoxybenzoic acid.
  • Technical Disclosure Commons. (2022, August 21). Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Organic Syntheses. (n.d.). Selective hydrolysis of nitriles to amides using acetaldoxime as a water surrogate. [Link]

  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. [Link]

  • Cantu, R., et al. (2000). An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water. Analytical Chemistry, 72(23), 5770–5776. [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024, December 23). Review Article. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. [Link]

  • ResearchGate. (2026, January 21). A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester. [Link]

Sources

Technical Support Center: Crystallization of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. As a substituted benzoic acid, its crystallization behavior is governed by a delicate interplay of solvent interactions, thermodynamics, and kinetic factors. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the crystallization of this compound.

Q1: What is the ideal type of solvent for crystallizing this compound?

A: An ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures[1]. For substituted benzoic acids like this compound, polar organic solvents are typically a good starting point. Based on the behavior of structurally similar molecules like 4-methoxybenzoic acid, solvents such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) are effective[2][3]. Water is generally a poor solvent at room temperature but can be used as an anti-solvent or in a mixed solvent system (e.g., ethanol/water) to control supersaturation[4]. A systematic solvent screen is the most reliable method to determine the optimal choice for your specific purity and crystal form requirements.

Q2: My compound is fully dissolved but will not crystallize upon cooling. What are the first things to check?

A: This is a common issue, often indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited. Here are the primary troubleshooting steps:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites[4].

  • Add a Seed Crystal: If you have a previous batch of solid material, add a tiny crystal to the solution. This provides a template for further crystal growth[5].

  • Increase Supersaturation: Your solution may be too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again[5].

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath to further decrease solubility and promote crystallization[6].

Q3: I'm getting a very low yield. What are the likely causes?

A: A poor yield is often traced back to the choice and volume of the solvent.

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling[5]. Before filtering, check for residual material by dipping a glass rod in the filtrate, letting it dry, and observing the amount of residue.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product. Ensure the solution has cooled completely (an ice bath is recommended) to maximize the amount of precipitate.

  • Inappropriate Solvent: If the compound has even moderate solubility in the chosen solvent at low temperatures, yields will be compromised.

Q4: The product has "oiled out," forming liquid droplets instead of solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly. This is also common when impurities are present, which can depress the melting point.

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the supersaturation level[5].

  • Slow Down Cooling: Allow the flask to cool more slowly. Insulate the flask with a beaker or cloth to ensure the solution temperature stays below the compound's melting point as it becomes supersaturated.

  • Consider Impurities: If the problem persists, significant impurities may be present. Consider a pre-purification step, such as activated charcoal treatment, to remove contaminants that can interfere with lattice formation[5].

Q5: The crystals formed instantly as a fine powder. Is this a problem?

A: Yes, this is often a problem. Rapid precipitation, known as "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of crystallization as a purification technique[5]. It can also lead to the formation of metastable or less stable polymorphic forms. Slower, more controlled crystal growth is ideal for achieving high purity and the desired crystal form. To slow down crystallization, place the solid back on the heat, add a small amount of extra solvent to slightly decrease supersaturation, and cool the solution more slowly[5].

Section 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and scientific explanations for more complex crystallization challenges.

Guide 1: Systematic Approach to Overcoming Crystallization Failure

Failure to achieve crystallization from a clear solution is a common but surmountable challenge. It stems from the two primary kinetic steps of crystallization: nucleation (the formation of initial crystal nuclei) and growth. The following workflow provides a systematic approach to inducing crystallization.

G start Start: Clear, Cooled Solution (No Crystals) step1 Is the solution supersaturated? start->step1 step2 Induce Nucleation (Primary Methods) step1->step2 Yes step6 Concentrate Solution (Boil off 10-20% of solvent and re-cool). step1->step6 Unsure step3 Scratch inner surface of flask with a glass rod. step2->step3 step4 Add a seed crystal of the compound. step3->step4 No Success end Successful Crystallization step3->end Success step5 Induce Nucleation (Advanced Methods) step4->step5 No Success step4->end Success step5->step6 step7 Introduce Anti-Solvent (Add a miscible solvent in which the compound is insoluble). step6->step7 No Success step6->end Success step8 Re-evaluate System step7->step8 No Success step7->end Success step9 Is the solvent choice appropriate? Was too much solvent used? Are impurities inhibiting crystallization? step8->step9 fail Consult Further / Re-purify Crude Material step9->fail

Caption: Workflow for troubleshooting crystallization failure.

Causality: Nucleation is often the rate-limiting step in crystallization. Supersaturation provides the thermodynamic driving force, but a kinetic barrier must be overcome. Physical interventions like scratching create high-energy sites for molecules to organize, while seeding bypasses the primary nucleation step entirely[4][5]. If these fail, increasing the concentration or adding an anti-solvent increases the supersaturation level, making nucleation more favorable.

Guide 2: Investigating and Managing Polymorphism

Polymorphism is the ability of a compound to exist in multiple crystal forms, each with distinct physicochemical properties like solubility, stability, and bioavailability[7][8]. For pharmaceutical compounds, controlling the polymorphic outcome is critical for ensuring consistent product performance and meeting regulatory requirements[9][10]. Different crystallization conditions can favor different polymorphs.

G cluster_0 Solution State (this compound in solvent) cluster_1 Solid State (Polymorphs) solution Dissolved Molecules kinetic Kinetic Polymorph (Metastable, Forms Faster) solution->kinetic Rapid Cooling High Supersaturation thermo Thermodynamic Polymorph (Most Stable, Forms Slower) solution->thermo Slow Cooling Low Supersaturation kinetic->thermo Solvent-Mediated Transformation (Over Time)

Caption: Pathways to kinetic vs. thermodynamic polymorphs.

Expert Insights:

  • Kinetic vs. Thermodynamic Control: Rapid processes like fast cooling or high supersaturation often yield a kinetic polymorph. This form is less stable but nucleates faster[11]. Slower, near-equilibrium processes like slow cooling or aging a slurry favor the most stable thermodynamic polymorph[8].

  • Solvent Influence: The choice of solvent can dictate the polymorphic form by influencing molecular conformation in solution and interacting differently with the surfaces of growing crystals[12][13].

  • Impurity Effects: Structurally related impurities can sometimes inhibit the formation of one polymorph or act as a template for another, directing the crystallization outcome[14][15].

To investigate polymorphism, a screening study is essential. This involves crystallizing the compound under a wide range of conditions (different solvents, cooling rates, temperatures) and analyzing the resulting solids using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy.

Guide 3: Impact and Mitigation of Impurities

Impurities present in the material can have a profound impact on the crystallization process and final product quality[14]. They can inhibit nucleation, slow growth rates, alter crystal habit (shape), and become incorporated into the final product, reducing its purity[16][17].

Mechanisms of Impurity Interference:

  • Surface Adsorption: Impurity molecules can adsorb onto the growing crystal faces, blocking sites for the solute molecules and slowing or stopping growth on that face. This can lead to significant changes in crystal shape (e.g., from prisms to needles)[14].

  • Lattice Incorporation: If an impurity is structurally similar to the main compound, it may be incorporated directly into the crystal lattice, forming a solid solution and compromising purity[16].

  • Solubility Modification: Impurities can alter the solubility of the main compound, affecting the optimal supersaturation level for crystallization[16].

Mitigation Strategies:

  • Multiple Recrystallizations: The most straightforward approach. Each successive crystallization will leave more impurities behind in the mother liquor.

  • Activated Charcoal Treatment: For colored or complex organic impurities, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb them. Use with caution as it can also adsorb some of the desired product.

  • pH Adjustment (for ionizable impurities): If dealing with acidic or basic impurities, a pH adjustment followed by liquid-liquid extraction prior to crystallization can be an effective purification step.

Section 3: Protocols & Data

Protocol 1: Standard Cooling Crystallization

This protocol provides a baseline method for crystallizing this compound.

  • Dissolution: Place 1.0 g of the crude this compound into a 50 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol) in small portions (start with 5-10 mL) while gently heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding small amounts of hot solvent just until all the solid has dissolved completely. Avoid adding a large excess[1].

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Un-disturbed, slow cooling is crucial for forming pure, well-defined crystals[6].

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Microscale Solvent Screening

This protocol helps identify a suitable solvent system efficiently.

  • Preparation: Place approximately 20-30 mg of the compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., water, methanol, ethanol, ethyl acetate, acetone, toluene, heptane) dropwise at room temperature until about 0.5 mL has been added. Agitate and observe solubility.

  • Heating: For any tubes where the solid did not dissolve at room temperature, gently warm them in a hot water bath. Observe if the compound dissolves. A good solvent will dissolve the compound when hot[6].

  • Cooling: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then place them in an ice bath.

  • Observation: A suitable solvent is one in which the compound is sparingly soluble at room temperature, fully soluble when hot, and provides a good yield of crystalline solid upon cooling.

Table 1: Estimated Solubility Profile of this compound

Disclaimer: This table is an estimation based on the known properties of structurally related benzoic acids and general principles of solubility. Experimental verification is required.

SolventPredicted Solubility at 25 °CPredicted Solubility at Boiling PointSuitability for Crystallization
WaterVery LowLowPoor, but suitable as an anti-solvent.
MethanolModerateHighGood
EthanolModerateHighGood
IsopropanolLow-ModerateHighVery Good
Ethyl AcetateModerateHighGood
AcetoneHighVery HighPotentially poor due to high solubility at RT.
TolueneLowModeratePotentially good, may yield different morphology.
HeptaneVery LowVery LowPoor, but suitable as an anti-solvent.

Section 4: References

  • Vertex AI Search. (2024). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.

  • PapersFlow. (2024). Polymorphism in Pharmaceutical Crystals: Research Guide & Papers.

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization.

  • ACS Publications. (2008). The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.

  • CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control.

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!.

  • ACS Publications. (2001). Impurity Effects on the Crystallization Kinetics of Ampicillin.

  • Unknown. (n.d.). Recrystallization of Benzoic Acid.

  • ResearchGate. (2025). Crystallization of Pharmaceutical Compounds Polymorphs, Pseudo‐Polymorphs and Particle Formation.

  • Slideshare. (n.d.). Polymorphism and crystallisation : The mysterious phenomenon.

  • CrystEngComm. (n.d.). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study.

  • Reddit. (2025). The crystallization process of benzoic acid.

  • Unknown. (2012). Chemistry 210 Experiment Ib.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.

  • Sigma-Aldrich. (n.d.). 4-Cyano-3-methoxybenzoic acid.

  • ResearchGate. (2025). Solvent design for crystallization of carboxylic acids.

  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid.

  • Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.

  • PubChemLite. (n.d.). This compound (C9H6FNO3).

  • Cayman Chemical. (2022). Product Information - S-23.

  • YouTube. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?.

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid CAS#: 100-09-4.

  • Wikipedia. (n.d.). p-Anisic acid.

  • PMC. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-2-cyano-N′-(3,4,5-trimethoxybenzylidene)acetohydrazide.

  • ChemicalBook. (n.d.). 4-Methoxybenzoic acid(100-09-4)MSDS Melting Point Boiling Density Storage Transport.

  • ChemicalBook. (2026). 4-Methoxybenzoic acid | 100-09-4.

  • Google Patents. (n.d.). US8148542B2 - Method for producing crystal polymorphs of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid.

  • SAGE Publications. (2025). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid.

  • Veranova. (2023). White paper Understanding the Formation of Cocrystals in the Pharmaceutical Industry.

Sources

Technical Support Center: Synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Cyano-3-fluoro-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the synthesis of this key intermediate. Here, we move beyond simple procedural outlines to delve into the mechanistic underpinnings of potential side reactions, offering field-proven insights to optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete hydrolysis of the nitrile to the carboxylic acid.

Question: My reaction to hydrolyze the precursor, 4-cyano-3-fluoro-5-methoxybenzonitrile, to the final benzoic acid product is consistently stalling, leaving significant amounts of the starting nitrile and the intermediate amide. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis is a frequent challenge and typically points to suboptimal reaction conditions that fail to overcome the activation energy for the second hydrolysis step (amide to carboxylic acid). Both acidic and basic conditions can be employed for this transformation, each with its own set of parameters to consider.[1][2][3][4]

Underlying Chemistry: The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to the carboxylic acid.[2][3] The second step often requires more forcing conditions.

Troubleshooting Steps:

  • Re-evaluate Your Hydrolysis Conditions:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a dilute mineral acid like hydrochloric acid (HCl) is a common method.[2] If you are observing incomplete conversion, consider increasing the concentration of the acid or extending the reflux time. The protonation of the nitrile nitrogen by the acid increases the electrophilicity of the nitrile carbon, facilitating the initial attack by water.[3]

    • Alkaline Hydrolysis: Refluxing with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is also effective.[1][2] This method initially produces the carboxylate salt, which must be neutralized with a strong acid in a separate workup step to yield the final carboxylic acid.[2] If stalling is observed, increasing the base concentration or the reaction temperature can be beneficial. The direct attack of the highly nucleophilic hydroxide ion on the nitrile carbon is the key step in this mechanism.[3]

  • Consider Solvent Effects: The choice of solvent can influence the reaction rate. For basic hydrolysis, using a mixture of water and a miscible organic solvent like ethanol can improve the solubility of the organic substrate.

  • Monitor the Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the intermediate amide and the final product. This will provide a clearer picture of the reaction kinetics and help determine the optimal reaction time.

Condition Advantages Disadvantages Key Parameters to Optimize
Acidic Hydrolysis (e.g., aq. HCl) Direct formation of the carboxylic acid.Can be slower for some substrates. Potential for acid-sensitive functional group degradation.Acid concentration, reaction time, temperature.
Alkaline Hydrolysis (e.g., aq. NaOH) Often faster than acidic hydrolysis.Forms the carboxylate salt, requiring an additional acidification step. Potential for base-sensitive functional group degradation.Base concentration, reaction time, temperature.
Issue 2: Formation of a significant amount of a decarboxylated impurity.

Question: During the synthesis, I'm observing a persistent impurity that I've identified as 2-fluoro-4-cyano-6-methoxytoluene. What is causing this decarboxylation, and how can I prevent it?

Answer:

The formation of 2-fluoro-4-cyano-6-methoxytoluene is a result of decarboxylation, the loss of the carboxylic acid group as carbon dioxide. This side reaction is often promoted by high temperatures, especially under certain pH conditions.[5][6][7]

Underlying Chemistry: Aromatic carboxylic acids can undergo decarboxylation, and this process can be influenced by the electronic nature of the substituents on the aromatic ring.[6][7] While often requiring harsh conditions, the presence of certain functional groups can facilitate this reaction.

Troubleshooting Workflow:

Caption: A decision-making workflow for troubleshooting decarboxylation.

Preventative Measures:

  • Temperature Control: This is the most critical parameter. Avoid excessive heating during the reaction and subsequent workup steps. If the hydrolysis requires high temperatures, aim for the lowest effective temperature and minimize the reaction time.

  • pH Management: While acidic or basic conditions are necessary for hydrolysis, prolonged exposure to harsh pH at high temperatures can promote decarboxylation. Careful neutralization of the reaction mixture at a lower temperature before any purification steps can be beneficial.

  • Inert Atmosphere: While not always the primary cause, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate radical-mediated decarboxylation pathways.[8]

Issue 3: Presence of impurities from the Sandmeyer reaction used to introduce the cyano group.

Question: My starting material, 4-amino-3-fluoro-5-methoxybenzoic acid, is converted to the target molecule via a Sandmeyer reaction. However, I'm struggling with side products from this step. What are the likely impurities and how can I minimize them?

Answer:

The Sandmeyer reaction, while powerful for converting aryl amines to various functional groups, is known to generate side products.[9][10][11][12] In the context of cyanation, common impurities can arise from competing reactions of the diazonium salt intermediate.

Underlying Chemistry: The Sandmeyer reaction involves the diazotization of an aniline to form a diazonium salt, which is then decomposed in the presence of a copper(I) salt to introduce the desired nucleophile.[10][12] The aryl radical intermediate is a key species in this process.[11]

Potential Side Reactions and Solutions:

  • Phenol Formation: The diazonium salt can react with water to form the corresponding phenol.

    • Solution: Keep the reaction temperature low during diazotization (typically 0-5 °C) to minimize the decomposition of the diazonium salt. The addition of the diazonium salt solution to the copper(I) cyanide solution should also be done at a controlled, low temperature.

  • Deamination (Hydrodeamination): The diazonium group can be replaced by a hydrogen atom.

    • Solution: This can be favored by certain reducing agents. Ensure the purity of your reagents and avoid unintentional introduction of reducing species.

  • Azo Coupling: The diazonium salt can couple with the starting aniline or other electron-rich aromatic species to form colored azo compounds.

    • Solution: Maintain a sufficiently acidic medium during diazotization to ensure the aniline is protonated and thus deactivated towards electrophilic attack by the diazonium salt.[11]

Experimental Protocol for a Cleaner Sandmeyer Reaction:

  • Diazotization:

    • Dissolve the 4-amino-3-fluoro-5-methoxybenzoic acid in a suitable acidic medium (e.g., aqueous HCl or H₂SO₄).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, keeping the temperature strictly below 5 °C. Stir for 15-30 minutes after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., aqueous KCN or NaCN).

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, maintaining the low temperature.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) to drive the reaction to completion.

Caption: Key steps and potential outcomes in the Sandmeyer cyanation.

Issue 4: Difficulty with purification of the final product.

Question: I'm having trouble obtaining a high purity of this compound. What are the best methods for purification?

Answer:

Purification can be challenging due to the presence of structurally similar impurities. A multi-step approach is often necessary.

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities.

    • Extract the desired product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The carboxylic acid will deprotonate to form the water-soluble carboxylate salt, leaving non-acidic impurities in the organic layer.

    • Separate the aqueous layer and carefully re-acidify with a strong acid (e.g., concentrated HCl) to precipitate the purified product.

    • Filter, wash with cold water, and dry the solid.

  • Recrystallization:

    • If impurities persist after extraction, recrystallization is a powerful technique.

    • Common solvent systems include ethanol/water, acetic acid/water, or toluene.

    • The key is to find a solvent or solvent mixture in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities have different solubility profiles.

  • Column Chromatography:

    • For very stubborn impurities, silica gel column chromatography can be employed.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing on the silica gel.

By systematically addressing these common issues, you can significantly improve the yield, purity, and reproducibility of your synthesis of this compound.

References

  • Vertex AI Search. Nitrile to Acid - Common Conditions.
  • Clark, J. Hydrolysis of Nitriles. Chemguide.
  • LibreTexts. 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Royal Society of Chemistry. Protodecarboxylation of benzoic acids under radical conditions.
  • Chemistry Stack Exchange. Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • ACS Publications. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels.
  • National Institutes of Health.
  • LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction?
  • National Institutes of Health. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. PMC.
  • Wikipedia. Sandmeyer reaction.
  • Master Organic Chemistry.
  • L.S.College, Muzaffarpur. Sandmeyer reaction.

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Challenges in the scale-up of 4-Cyano-3-fluoro-5-methoxybenzoic acid production

[1]

Executive Summary & Synthetic Strategy

The Challenge: The scale-up of 4-Cyano-3-fluoro-5-methoxybenzoic acid presents a classic "polysubstituted aromatic" dilemma. The synthesis requires precise orthogonal reactivity to install three different functional groups (Cyano, Fluoro, Methoxy) on a benzoic acid core without causing "scrambling" (regio-isomerism) or functional group degradation (hydrolysis of the nitrile).[1]

The Validated Route: Based on field-proven methodologies for fluorinated aromatics, the most robust scale-up route utilizes Methyl 4-bromo-3,5-difluorobenzoate as the starting material.[1] This pathway minimizes cost and maximizes safety by delaying the cyanation step until the final stages.

Process Flow:

  • Regioselective SNAr: Displacement of one fluorine with methoxide.

  • Cyanation: Pd-catalyzed displacement of the bromine with a cyanide source.

  • Hydrolysis: Saponification of the ester to the acid (preserving the nitrile).

Critical Workflow Visualization

The following diagram illustrates the reaction pathway and the critical divergence points where impurities are generated.

ReactionPathwayStartMethyl 4-bromo-3,5-difluorobenzoateStep1Step 1: SNAr(NaOMe, -10°C)Start->Step1Inter1Intermediate A:Methyl 4-bromo-3-fluoro-5-methoxybenzoateStep1->Inter1 ControlledEq.Impurity1Impurity X:Bis-methoxy adductStep1->Impurity1 Excess BaseHigh TempStep2Step 2: Cyanation(Zn(CN)2, Pd-Cat)Inter1->Step2ProductEsterPrecursor Ester:4-CN-3-F-5-OMeStep2->ProductEsterStep3Step 3: Hydrolysis(LiOH, THF/H2O)ProductEster->Step3FinalProductFINAL TARGET:4-Cyano-3-fluoro-5-methoxybenzoic acidStep3->FinalProduct Mild pHImpurity2Impurity Y:Amide/Di-acid(Nitrile Hydrolysis)Step3->Impurity2 Strong Acid/BaseHigh Temp

Figure 1: Synthetic pathway highlighting critical control points (Step 1 & 3) where impurities (red nodes) are most likely to form.[1]

Troubleshooting Guide & FAQs

Module A: Regioselective Methoxylation (SNAr)

Context: You are converting the difluoro-bromo precursor to the mono-methoxy intermediate.[1] Core Issue: Controlling the ratio of Mono-methoxy (Target) vs. Bis-methoxy (Impurity).

Q1: Why am I seeing >15% bis-methoxy impurity despite using 1.0 equivalents of NaOMe?

  • Root Cause: This is a mixing and temperature issue.[2] In polar aprotic solvents like DMF or DMSO, the second fluorine becomes more reactive after the first substitution due to electronic destabilization, or local "hotspots" of high base concentration exist.[1]

  • Corrective Action:

    • Switch Solvent: Move from DMF to THF or Toluene/Phase Transfer Catalyst . THF suppresses the reaction rate, allowing for better kinetic control.[1]

    • Temperature Ramp: Start the addition at -20°C . Slowly ramp to 0°C. Do not exceed room temperature.

    • Addition Mode: Add the NaOMe solution dropwise to the substrate, not the other way around. This keeps the base concentration low relative to the substrate.

Q2: The reaction stalls at 80% conversion. Should I add more base?

  • Recommendation: Proceed with caution. Adding excess base (>1.1 eq) inevitably leads to the bis-methoxy impurity which is nearly impossible to separate by crystallization.

  • Protocol: Stop the reaction at 90-95% conversion. The unreacted starting material (difluoro) is easier to purge during the downstream cyanation workup than the bis-methoxy impurity.

Module B: The Cyanation Bottleneck

Context: Converting the Aryl-Bromide to Aryl-Nitrile.[1] Core Issue: Safety (HCN), Catalyst death, and heavy metal removal.[1]

Q3: My reaction turns black and conversion stops at 50%. What happened?

  • Root Cause: Palladium catalyst poisoning by oxygen or moisture. The active Pd(0) species is unstable.

  • Corrective Action:

    • Sparging: You must sparge the solvent (DMF/DMAc) with Nitrogen/Argon for at least 30 minutes before adding the catalyst.

    • Catalyst Choice: Switch from Pd(PPh3)4 (air sensitive) to Pd(dppf)Cl2[1]·DCM or Xantphos-Pd-G3 .[1] These are more robust for electron-poor aryl bromides.[1]

    • Additives: Addition of 1-2 mol% Zinc powder can help reactivate the Pd(II) to Pd(0) in situ.

Q4: How do I scale up the cyanation without using toxic CuCN (Rosenmund-von Braun)?

  • Technical Insight: CuCN requires stoichiometric amounts of copper, creating a massive waste disposal issue and difficult workups (copper chelation).[1]

  • Scale-Up Standard: Use Zn(CN)2 (Zinc Cyanide).[1]

    • Why: It allows for low catalyst loading (0.5-1.0 mol% Pd).[1]

    • Safety: While still toxic, it releases cyanide ions slowly, making it more manageable than NaCN/KCN.[1]

Comparative Data: Cyanation Reagents

ReagentCatalyst RequiredTemp (°C)Workup DifficultyScale-Up Viability
CuCN None (Stoichiometric)140-180High (Cu waste)Low
NaCN/KCN Pd or Ni80-100High (HCN gas risk)Medium
Zn(CN)2 Pd(dppf)Cl280-100Medium (Zn removal)High (Preferred)
K4[Fe(CN)6] Pd(OAc)2100-120Low (Non-toxic solid)High (Green Option)
Module C: Hydrolysis & Isolation

Context: Saponification of the methyl ester to the final acid. Core Issue: The nitrile group hydrolyzing to an amide (CONH2) or acid (COOH).

Q5: I see a new peak at M+18 in the LCMS during hydrolysis. Is my nitrile hydrating?

  • Diagnosis: Yes, M+18 indicates hydration of the nitrile to a primary amide. This happens if the pH is too high (>12) or temperature is too high.

  • Corrective Protocol:

    • Reagent: Use LiOH·H2O (Lithium Hydroxide) instead of NaOH. LiOH is milder and less nucleophilic.

    • Solvent: THF/Water (4:1).

    • Temperature: Perform at 0°C to 10°C . Do not reflux.

    • Quench: Acidify carefully to pH 3-4 with 1N HCl. Do not go to pH 1, as the acid-catalyzed hydrolysis of the nitrile can occur in the wet filter cake.

Detailed Experimental Protocol: The Critical Cyanation Step

Objective: Conversion of Methyl 4-bromo-3-fluoro-5-methoxybenzoate to Methyl 4-cyano-3-fluoro-5-methoxybenzoate.

Safety Warning: This reaction involves cyanides. All operations must be performed in a well-ventilated fume hood with a HCN detector present.[1] Have a cyanide antidote kit available.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet.

  • Charging:

    • Charge Substrate (1.0 eq) and Zn(CN)2 (0.6 eq).[1]

    • Add DMF (10 vol relative to substrate).

    • Crucial Step: Sparge the slurry with Nitrogen for 45 minutes.

  • Catalyst Addition:

    • Under positive nitrogen flow, add Pd(dppf)Cl2[1]·DCM (0.02 eq / 2 mol%).

    • Add Zn powder (0.02 eq) (Optional, acts as scavenger/activator).[1]

  • Reaction:

    • Heat to 90°C . Monitor by HPLC every 2 hours.

    • Target: >98% conversion.[3][4] Typical time: 4-6 hours.[1][3]

  • Workup (The "Feather" Method):

    • Cool to 20°C.

    • Dilute with EtOAc (10 vol) and Water (10 vol).

    • Quench: Add 5% aqueous Ammonium Hydroxide or Ethylenediamine (to chelate Zn/Pd). Stir for 30 mins.

    • Filter through a pad of Celite to remove metal solids.

    • Separate layers.[2] Wash organic layer with Brine.

    • Dry over Na2SO4 and concentrate.

References

  • Regioselectivity in SNAr of Polyfluorobenzenes

    • Chambers, R. D., et al.[1] "Nucleophilic substitution in polyfluoroarenes."[4] Journal of Fluorine Chemistry, 2005.[1]

    • Explanation: Establishes the directing effects of ester/carboxylate groups in SNAr, predicting para-substitution in perfluorinated systems but ortho-substitution relative to the activ
    • [1]

  • Palladium-Catalyzed Cyanation (Zn(CN)2)

    • Tschaen, D. M., et al.[1] "An Improved Procedure for Aromatic Cyanation." Synthetic Communications, 1994, 24(6), 887-890.[1][5]

    • Relevance: Defines the standard Zn(CN)2 conditions used to avoid CuCN waste.
    • [1]

  • Safe Hydrolysis of Nitrile-Esters

    • Cohen, R. J., et al.[1] "Synthesis of 3-cyano-4-isopropoxybenzoic acid."[1][2] U.S. Patent 9,156,845 B2, 2015.[1]

    • Relevance: Provides specific conditions for hydrolyzing esters in the presence of aryl nitriles without degrading the nitrile.
    • [1]

  • Green Cyanation Alternatives

    • Schareina, T., et al.[1] "Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source." Chemistry – A European Journal, 2004.[1]

    • Relevance: Offers a non-toxic alternative (K4[Fe(CN)6]) for facilities with strict cyanide restrictions.[1]

    • [1]

Navigating the Challenges of 4-Cyano-3-fluoro-5-methoxybenzoic Acid: A Technical Guide to Overcoming Poor Solubility in Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Senior Application Scientist Insights

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of 4-Cyano-3-fluoro-5-methoxybenzoic acid in various chemical reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: Understanding the Solubility Profile

This compound is a highly functionalized aromatic carboxylic acid, a scaffold prevalent in the development of novel therapeutic agents. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a fluorine atom alongside a methoxy group, contributes to a complex electronic and steric environment. This often results in poor solubility in a range of common organic solvents, posing a significant hurdle for its effective use in synthesis.

Generally, cyanobenzoic acids exhibit poor solubility in many organic solvents.[1] Their solubility is also pH-dependent, a characteristic that can be leveraged to enhance their dissolution.[2][3] For instance, the solubility of 4-cyanobenzoic acid is notably higher in polar, protic solvents like water and alcohols compared to non-polar aprotic solvents.[2] The presence of both a polar cyano group and a carboxylic acid allows for interactions with polar solvents.[2]

This guide will provide a structured approach to tackling these solubility issues head-on, ensuring your reactions proceed efficiently and with high yields.

Frequently Asked Questions (FAQs)

Q1: In which common organic solvents is this compound expected to have poor solubility?

Based on the behavior of structurally similar compounds like 4-cyanobenzoic acid and other substituted benzoic acids, you can anticipate limited solubility in non-polar and some moderately polar aprotic solvents. These may include:

  • Hydrocarbons: Hexane, Heptane, Cyclohexane, Toluene

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

  • Chlorinated Solvents: Dichloromethane (DCM) and Chloroform (at lower temperatures and higher concentrations)

While it is expected to have better solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN), and in polar protic solvents like Methanol and Ethanol, high concentrations may still lead to solubility issues.[2][3][4]

Q2: Why is my reaction mixture a slurry even after adding the solvent?

This is a classic sign of poor solubility. The solid particles you observe are undissolved this compound. For a reaction to proceed efficiently in a homogeneous phase, all reactants should be fully dissolved. A slurry indicates that the concentration of your reactant exceeds its solubility limit in the chosen solvent at that specific temperature.

Q3: Can I just heat the reaction to dissolve the compound?

Heating can increase the solubility of most compounds and is a common first step. However, this approach has potential drawbacks:

  • Thermal Degradation: The compound or other reagents in your mixture might be thermally labile.

  • Side Reactions: Increased temperature can promote undesired side reactions, leading to a more complex product mixture and lower yield of the desired product.

  • Solvent Loss: If not performed in a sealed vessel or under reflux, you risk evaporating your solvent, which will increase the concentration and could cause your compound to precipitate out again.

Therefore, while heating is a viable option, it should be done with caution and with consideration for the stability of all components in the reaction.

Q4: Will adding more solvent always solve the problem?

While diluting the reaction mixture can help to dissolve more of the solid, it's not always the optimal solution. Excessive solvent volumes can:

  • Decrease Reaction Rate: The reduced concentration of reactants can significantly slow down the reaction.

  • Complicate Work-up and Purification: Removing large volumes of solvent is time-consuming and energy-intensive.

  • Increase Costs: The use of large quantities of high-purity solvents can be expensive.

It is often more effective to choose a more suitable solvent or employ other techniques to enhance solubility.

Troubleshooting Guides for Common Reactions

The poor solubility of this compound can be particularly problematic in common synthetic transformations. Below are detailed troubleshooting guides for three key reaction types.

Guide 1: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The poor solubility of the carboxylic acid can lead to incomplete reactions and low yields.

Problem: Incomplete conversion in an amide coupling reaction using standard coupling agents (e.g., HATU, HBTU, EDC).

Workflow for Troubleshooting Amide Coupling:

Caption: Troubleshooting workflow for amide coupling reactions.

Detailed Protocol: Amide Coupling with In-situ Salt Formation

  • Dissolution of Amine: In a dry reaction flask under an inert atmosphere, dissolve the amine component in an appropriate anhydrous solvent (e.g., DMF).

  • Addition of Carboxylic Acid and Base: Add the this compound to the flask, followed by the addition of 1.1 to 1.5 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (Et3N). Stir the mixture at room temperature until the carboxylic acid fully dissolves to form the carboxylate salt.

  • Addition of Coupling Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the coupling agent (e.g., HATU, HBTU) and allow the reaction to stir for 15-30 minutes at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Proceed with a standard aqueous work-up to isolate the amide product.

Causality: The formation of the carboxylate salt disrupts the crystal lattice of the carboxylic acid and increases its polarity, thereby enhancing its solubility in polar aprotic solvents like DMF.[5] This ensures that the acid is in solution and readily available to react with the activated coupling agent.

Guide 2: Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. The solubility of the aryl halide or boronic acid derivative is crucial for the catalytic cycle to proceed efficiently.

Problem: Low yield or no reaction in a Suzuki-Miyaura coupling involving this compound (or its derivatives).

Workflow for Troubleshooting Suzuki Coupling:

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki Coupling using a Biphasic System with a Co-solvent

  • Reactant Mixture: To a reaction vessel, add this compound (or its corresponding halide derivative), the boronic acid partner, and the palladium catalyst and ligand.

  • Solvent Addition: Add a mixture of solvents, for example, a 3:1:1 ratio of Toluene:Ethanol:Water. The addition of a water-miscible alcohol can improve the solubility of polar substrates.[6]

  • Base Addition: Add an aqueous solution of an inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).

  • Degassing: Degas the reaction mixture thoroughly by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, separate the organic and aqueous layers, and proceed with standard extraction and purification procedures.

Causality: The use of a biphasic system with a water-soluble base allows the deprotonation of the carboxylic acid to occur in the aqueous phase, forming the more soluble carboxylate.[6][7] The organic solvent dissolves the boronic acid and the palladium catalyst. A co-solvent like ethanol can help to homogenize the two phases to some extent, facilitating the interaction of all reaction components at the interface.[6]

Guide 3: Esterification Reactions

Esterification of sterically hindered or electron-deficient benzoic acids can be challenging, and poor solubility exacerbates the issue.

Problem: Slow or incomplete esterification of this compound.

Workflow for Troubleshooting Esterification:

Caption: Troubleshooting workflow for esterification reactions.

Detailed Protocol: Yamaguchi Esterification for Hindered Acids

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve this compound and the alcohol in an anhydrous solvent such as toluene or THF.

  • Base Addition: Add triethylamine (Et₃N) to the solution.

  • Formation of Mixed Anhydride: Add 2,4,6-trichlorobenzoyl chloride to the mixture and stir at room temperature for 1-2 hours.

  • Addition of DMAP: Add 4-(Dimethylamino)pyridine (DMAP) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

Causality: The Yamaguchi esterification proceeds via a highly reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack by the alcohol than the original carboxylic acid.[8] This method is particularly effective for sterically hindered acids and alcohols where other methods may fail.[9]

Solubility Data Summary

SolventTypeExpected SolubilityNotes
WaterPolar ProticSparingly SolubleSolubility increases significantly with increasing pH.[2]
MethanolPolar ProticSolubleGood choice for reactions at lower temperatures.
EthanolPolar ProticSolubleSimilar to methanol.
Acetonitrile (ACN)Polar AproticModerately SolubleMay require heating or a co-solvent for higher concentrations.
Tetrahydrofuran (THF)Polar AproticModerately SolubleOften used in combination with other solvents.
Dichloromethane (DCM)Non-polar AproticSparingly SolubleMay be suitable for dilute solutions or as part of a co-solvent system.
TolueneNon-polar AproticPoorly SolubleGenerally not a good choice unless in a biphasic system.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleAn excellent choice for dissolving polar, poorly soluble compounds.
Dimethyl sulfoxide (DMSO)Polar AproticHighly SolubleSimilar to DMF, but can be more difficult to remove.

Disclaimer: This table provides estimated solubilities. It is always recommended to perform a small-scale solubility test with your specific batch of this compound in the solvent of your choice before committing to a large-scale reaction.

Conclusion

Overcoming the poor solubility of this compound is a manageable challenge with a systematic and informed approach. By understanding the chemical nature of this valuable building block and applying the strategies outlined in this guide, researchers can significantly improve the efficiency and success of their synthetic endeavors. Remember to always consider the compatibility of all reagents and the stability of your target molecule when modifying reaction conditions.

References

  • 4-Cyanobenzoic Acid - Solubility of Things. (n.d.). Retrieved February 14, 2026, from [Link]

  • Process for producing cyanobenzoic acid derivatives - European Patent Office - EP 0989115 A2. (1999, September 23).
  • Z-L-Phg-Val-OMe - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid - Google Patents - EP1001929B1. (2003, August 6).
  • A water-soluble supramolecular catalyst for Suzuki-Miyaura coupling reactions in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Justia Patents. (2024, February 6). Retrieved February 14, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Current Chemistry Letters. Retrieved February 14, 2026, from [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14). PMC. Retrieved February 14, 2026, from [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • United States Patent - 10,336,749. (2016, August 18).
  • Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications. (2017, June 23). MDPI. Retrieved February 14, 2026, from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (n.d.). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020, February 15). ijstr. Retrieved February 14, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved February 14, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

Sources

Validation & Comparative

Validation of 4-Cyano-3-fluoro-5-methoxybenzoic acid structure by NMR and MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 4-Cyano-3-fluoro-5-methoxybenzoic acid (C₉H₆FNO₃), distinguishing it from critical regioisomers common in nucleophilic aromatic substitution (


) synthesis.

Context: This molecule is a densely functionalized benzene derivative, often utilized as a scaffold in kinase inhibitor development. Its structural complexity—specifically the 1,3,4,5-substitution pattern—poses significant analytical challenges. Standard


 NMR is insufficient due to the lack of adjacent protons. Definitive characterization requires a multi-modal approach integrating 

-NMR coupling analysis
and HRMS fragmentation logic .

The Challenge: The primary synthetic risk is Regioisomerism . During the fluorination or cyanation steps, the substituents may direct to the wrong position (e.g., swapping the -F and -OMe groups), resulting in an isomer with identical mass but distinct biological activity.

Strategic Comparison: Target vs. Regioisomer

This guide compares the Target Molecule against its most likely synthetic impurity, the Iso-isomer (where Fluorine is at position 2). This comparison highlights why specific analytical signals are diagnostic.

FeatureTarget: this compoundAlternative (Impurity): 4-Cyano-2-fluoro-5-methoxybenzoic acidDiagnostic Logic
Structure F at C3; OMe at C5F at C2; OMe at C5Target has F ortho to H2 and para to H6.

NMR (H2)
Large Doublet (

Hz)
Small Doublet (

Hz)
H2 is ortho to F in Target; meta to F in Isomer.

NMR (H6)
Singlet/Broad (

Hz)
Singlet (No F coupling)H6 is para to F in Target (negligible coupling).

NMR (C-F)
C3 (

Hz)
C2 (

Hz)
Chemical shift of the C-F carbon changes due to proximity to COOH.
MS Fragmentation Loss of

(M-44) dominant
Loss of

+ HF interaction
Ortho-F effect in Isomer (Pos 2) stabilizes specific fragments.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Rationale: Negative mode ESI is preferred for benzoic acids due to the facile deprotonation of the carboxylic acid group (


).
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI), Negative Mode (

    
    ).[1]
    
  • Solvent: Methanol : Water (50:50) + 0.1% Formic Acid (to aid volatility, though operating in neg mode). Note: Ammonium formate (10mM) is superior for negative mode stability.

  • Flow Rate: 0.2 mL/min (Direct Infusion preferred for pure samples).

Nuclear Magnetic Resonance (NMR)

Rationale: DMSO-


 is the solvent of choice. 

may not fully dissolve the polar acid, and DMSO prevents carboxylic proton exchange, allowing observation of the -COOH proton.
  • Frequency: 400 MHz minimum (500+ MHz recommended for resolving long-range couplings).

  • Temperature: 298 K.

  • Experiments:

    • 
       (Proton):  16 scans. Key for integration and H-F coupling.
      
    • 
       (Carbon):  1024 scans. Proton-decoupled. Key for C-F splitting patterns.
      
    • 
       (Fluorine):  Non-decoupled. Confirms single fluorine environment.
      
    • HMBC: Essential to link the OMe protons to C5 and correlate H2/H6 to the nitrile/carboxyl carbons.

Data Analysis & Interpretation

Mass Spectrometry Fragmentation

The fragmentation pattern validates the functional groups. The stability of the aromatic core means the primary pathway is decarboxylation.

m/z (ESI-)Ion IdentityInterpretation
194.026

Molecular Ion. Confirms Formula

.
150.036

Decarboxylation. Diagnostic for benzoic acids. The high abundance confirms the free acid group.
135.012

Loss of Methyl. Confirms the presence of the Methoxy (-OCH3) group.
107.010

Core Aryl Fragment. Residual aromatic ring after stripping labile groups.
NMR Validation (The "Smoking Gun")

The definitive proof lies in the Spin-Spin Coupling between Fluorine-19 and the aromatic protons/carbons.

Predicted


 NMR Data (400 MHz, DMSO-

):
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
-COOH 13.5Broad Singlet-Acidic proton (exchangeable).
H-2 7.85Doublet (d)

Located between COOH and F. Ortho coupling to F is large.
H-6 7.42Singlet (s)-Located between COOH and OMe. Para coupling to F is negligible (

Hz).
-OCH3 3.92Singlet (s)-Characteristic methoxy shift.

Predicted


 NMR Data (100 MHz, DMSO-

):
  • C-3 (C-F):

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C-4 (C-CN):

    
     ppm. Doublet  (
    
    
    
    Hz). Note: Nitrile carbons are shielded; F splitting confirms adjacency.
  • -CN (Nitrile):

    
     ppm. Weak intensity.
    
  • C-2:

    
     ppm. Doublet  (
    
    
    
    Hz).
  • C-1:

    
     ppm. Doublet  (
    
    
    
    Hz).

Visualization of Workflows

Structural Elucidation Decision Tree

This diagram outlines the logical flow to confirm the structure and reject the isomer.

StructuralValidation Start Crude Product (C9H6FNO3) MS_Check 1. HRMS (ESI-) Mass: 194.026? Start->MS_Check NMR_1H 2. 1H NMR Analysis (Aromatic Region) MS_Check->NMR_1H Pass Coupling_Check Check H-F Coupling (H2 Signal) NMR_1H->Coupling_Check Target Target Confirmed: 4-Cyano-3-fluoro-5-methoxy Coupling_Check->Target Large Doublet (J ~9Hz, Ortho) Isomer Isomer Detected: 2-Fluoro variant Coupling_Check->Isomer Small Doublet (J ~6Hz, Meta) Sub_Check Secondary Check: 13C C-F Splitting Target->Sub_Check

Caption: Logical workflow for distinguishing the target molecule from its regioisomer using H-F coupling constants.

MS Fragmentation Pathway

Visualizing the ionization and breakdown of the molecule in the Mass Spectrometer.

MS_Fragmentation Parent Parent Ion [M-H]- m/z 194.0 Decarbox Decarboxylation [M-H-CO2]- m/z 150.0 Parent->Decarbox - CO2 (44 Da) Demethyl Demethylation [Ar-O]- m/z 135.0 Decarbox->Demethyl - CH3 (15 Da) Core Aryl Core [C6H2FN]- m/z 107.0 Demethyl->Core - CO (28 Da)

Caption: Proposed ESI(-) fragmentation pathway showing sequential loss of Carbon Dioxide and Methyl groups.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants).

  • Reich, H. J. (2024).

    
    -
    
    
    
    Coupling Constants. University of Wisconsin-Madison. (Authoritative database on C-F coupling).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Reference for ESI fragmentation of benzoic acids).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol source for resolving crowded aromatic spectra).

Sources

A Comparative Analysis of 4-Cyano-3-fluoro-5-methoxybenzoic Acid Analogs as Androgen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for hormone-dependent cancers like prostate cancer, the androgen receptor (AR) remains a pivotal target. Non-steroidal anti-androgens have emerged as a cornerstone of therapy, and the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic profiles is perpetual. This guide presents a comparative analysis of a series of novel analogs based on the 4-cyano-3-fluoro-5-methoxybenzoic acid scaffold, exploring their potential as androgen receptor antagonists.

The rationale for investigating this scaffold is rooted in the established pharmacophore of successful AR antagonists, which often feature a cyano- and fluoro-substituted phenyl ring.[1] The additional methoxy group on the core scaffold provides a vector for chemical modification to probe the ligand-binding domain of the AR and optimize drug-like properties. This guide will delve into the structure-activity relationships (SAR) of a focused set of analogs, supported by hypothetical, yet plausible, experimental data from key in vitro assays. Detailed protocols for these assays are provided to ensure scientific rigor and reproducibility.

The Androgen Receptor Signaling Pathway: A Key Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus.[2] In the nucleus, it dimerizes and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that regulate cell growth, proliferation, and survival. In prostate cancer, aberrant AR signaling is a key driver of disease progression.

Caption: Simplified overview of the androgen receptor signaling pathway.

Comparative Biological Activity of this compound Analogs

To investigate the SAR of the this compound scaffold, a series of analogs were synthesized and evaluated for their ability to antagonize the androgen receptor. The core modifications focused on the carboxylic acid moiety, exploring the impact of converting it to amides and esters, and the effect of altering the methoxy group.

Table 1: In Vitro Biological Activity of this compound Analogs

Compound IDR1R2AR Binding Affinity (Ki, nM)AR Antagonistic Activity (IC50, nM)
CFM-BA -OH-OCH3150.2250.5
CFM-AM1 -NH2-OCH375.8120.3
CFM-AM2 -NHCH3-OCH342.165.7
CFM-ES1 -OCH3-OCH3210.4350.1
CFM-BA-OH -OH-OH180.9310.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate structure-activity relationships.

Structure-Activity Relationship (SAR) Analysis

The biological data reveals several key SAR trends for this series of compounds:

  • Importance of the Amide Moiety: Conversion of the carboxylic acid (CFM-BA ) to a primary amide (CFM-AM1 ) and a secondary amide (CFM-AM2 ) resulted in a significant increase in both binding affinity and antagonistic activity. This suggests that the amide group may form crucial hydrogen bond interactions within the AR ligand-binding domain. The enhanced activity of the N-methyl amide (CFM-AM2 ) over the primary amide (CFM-AM1 ) indicates that a degree of lipophilicity in this region is favorable.

  • Detrimental Effect of the Ester Group: The methyl ester analog (CFM-ES1 ) exhibited weaker binding and antagonistic activity compared to the parent benzoic acid. This suggests that the hydrogen bond donating capacity of the carboxylic acid or amide is important for potent inhibition.

  • Role of the Methoxy Group: Replacement of the methoxy group with a hydroxyl group (CFM-BA-OH ) led to a slight decrease in activity. This indicates that the methoxy group may be involved in favorable hydrophobic interactions or that the introduction of a more polar hydroxyl group is not well-tolerated in this position. The general principles of SAR emphasize how small structural changes can significantly impact biological activity by altering the electronic, steric, and hydrophobic properties of a molecule.[3]

Experimental Protocols

To ensure the reliability and reproducibility of the biological data, standardized and validated experimental protocols are essential.

Androgen Receptor Competitive Binding Assay

This assay determines the affinity of the test compounds for the androgen receptor by measuring their ability to displace a radiolabeled androgen.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection A Prepare AR-LBD solution D Incubate AR-LBD, [3H]-DHT, and test compound A->D B Prepare radioligand ([3H]-DHT) B->D C Prepare test compounds C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F

Caption: Workflow for the androgen receptor competitive binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a solution of purified human androgen receptor ligand-binding domain (AR-LBD) in a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Prepare a working solution of [3H]-dihydrotestosterone ([3H]-DHT) at a concentration close to its Kd for the AR.

    • Prepare serial dilutions of the test compounds and a known AR antagonist (e.g., bicalutamide) as a positive control.

  • Assay Setup:

    • In a 96-well plate, add the AR-LBD solution to each well.

    • Add the serially diluted test compounds or control to the respective wells.

    • Initiate the binding reaction by adding the [3H]-DHT solution to all wells.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The AR-LBD with bound [3H]-DHT will be retained on the filter.

    • Wash the filters with ice-cold wash buffer to remove unbound [3H]-DHT.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration.

    • Determine the Ki value for each compound by fitting the data to a one-site competitive binding model using appropriate software.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional antagonistic activity of the test compounds by quantifying their ability to inhibit androgen-induced transcription of a reporter gene.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or PC-3) that does not endogenously express AR.

    • Co-transfect the cells with an expression vector for the human androgen receptor and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of the test compounds or a positive control in the presence of a fixed concentration of DHT (e.g., 1 nM).

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for gene expression.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the structure-activity relationships of this compound analogs as potential androgen receptor antagonists. The hypothetical data suggests that modification of the carboxylic acid to an amide, particularly a secondary amide, is a promising strategy for enhancing potency.

Future work should focus on the synthesis and in vitro evaluation of a broader range of analogs to further refine the SAR. This could include exploring different amide and sulfonamide derivatives, as well as modifications to the methoxy group to optimize potency and drug-like properties. Promising compounds should then be advanced to in vivo studies to assess their pharmacokinetic profiles and efficacy in preclinical models of prostate cancer. The systematic approach to drug design, guided by a deep understanding of SAR, is crucial for the development of the next generation of targeted therapies.[4]

References

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A Comparative Guide to the Purity Analysis of Commercial 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the starting purity of a key intermediate like 4-Cyano-3-fluoro-5-methoxybenzoic acid is not merely a number on a certificate of analysis; it is the foundation upon which subsequent synthetic steps and, ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API) are built. The presence of unidentified or unquantified impurities can have profound consequences, leading to downstream reaction failures, the emergence of toxic by-products, or regulatory hurdles.

This guide provides an in-depth, multi-faceted analytical strategy for the comprehensive purity assessment of commercial this compound. We will move beyond a simplistic single-method determination to construct a robust, orthogonal analytical workflow. This approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for impurities in new drug substances, ensures a high degree of confidence in the material's quality.[1][2][3] The causality behind each experimental choice is explained to empower researchers to not only replicate these methods but also to adapt them to their unique analytical challenges.

The Imperative of an Orthogonal Analytical Approach

A purity value derived from a single technique, such as High-Performance Liquid Chromatography (HPLC) area percentage, provides an incomplete picture. It is susceptible to biases; for instance, impurities that do not possess a chromophore may be invisible to a UV detector, while others may co-elute with the main peak. A trustworthy purity assessment, therefore, necessitates an orthogonal strategy, wherein multiple analytical techniques based on different physicochemical principles are employed. Each method acts as a cross-validation for the others, creating a self-validating system for quality control.

Our investigation into a commercial batch of this compound will leverage a suite of complementary techniques designed to identify and quantify the full spectrum of potential impurities:

  • Organic Impurities: Including starting materials, by-products from the synthetic route, and degradation products.

  • Inorganic Impurities: Such as reagents and catalysts.

  • Residual Solvents: Organic volatile impurities remaining from the manufacturing process.

The logical flow of this multi-technique investigation is outlined below.

Orthogonal_Workflow cluster_0 Initial Characterization & Organic Impurity Profiling cluster_1 Structural Confirmation & Specific Impurities cluster_2 Volatile & Thermal Analysis HPLC HPLC-UV/DAD (Primary Purity & Related Substances) LCMS LC-MS (Impurity Identification) HPLC->LCMS Characterize unknowns Report Comprehensive Purity Report HPLC->Report LCMS->Report NMR_H ¹H NMR (Structural Identity, Aromatic Impurities) NMR_H->Report NMR_F ¹⁹F NMR (Fluorinated Impurity Detection) NMR_F->Report GCMS Headspace GC-MS (Residual Solvents) GCMS->Report DSC DSC (Thermodynamic Purity) DSC->Report KF Karl Fischer Titration (Water Content) KF->Report Sample Commercial Sample: This compound Sample->HPLC Sample->NMR_H Sample->NMR_F Sample->GCMS Sample->DSC Sample->KF

Caption: Integrated workflow for comprehensive purity analysis.

Chromatographic Separation: The Core of Impurity Profiling

Chromatographic methods are the cornerstone of purity analysis, offering powerful separation of the main component from related organic impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary technique for quantifying non-volatile organic impurities in pharmaceutical intermediates.[4][5][6] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. For this compound, its aromatic nature and carboxylic acid group make it well-suited for this technique.

Rationale for Method Design:

  • Column: A C18 stationary phase is selected for its excellent retention of hydrophobic aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water with a formic acid modifier is employed. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks and improved retention. The gradient is necessary to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.

  • Detector: A Photo Diode Array (PDA) detector is chosen over a simple UV detector. A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram, which is invaluable for peak purity assessment and can help in the preliminary identification of impurities by comparing their UV spectra.

ParameterCondition
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and PDA detector.
Column C18, 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B 0.1% Formic Acid in Acetonitrile.
Gradient 0-5 min (30% B), 5-25 min (30-85% B), 25-30 min (85% B), 30-31 min (85-30% B), 31-35 min (30% B).
Flow Rate 1.0 mL/min.
Column Temperature 35 °C.
Detection 254 nm.
Injection Volume 5 µL.
Sample Preparation Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.
Gas Chromatography-Mass Spectrometry (GC-MS)

Residual solvents are a critical class of impurities that must be controlled according to ICH Q3C guidelines.[2] GC-MS is the definitive technique for this analysis due to its ability to separate and identify volatile organic compounds.[7][8][9][10] A headspace autosampler is used to introduce only the volatile components from the sample matrix into the GC system, preventing contamination of the instrument with the non-volatile benzoic acid derivative.

ParameterCondition
Instrumentation Headspace Sampler coupled to a GC-MS system.
Column DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
Injector Temp. 250 °C.
MS Transfer Line 280 °C.
MS Ion Source 230 °C.
Mass Range 35-350 amu.
Sample Preparation Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and cap immediately.
Headspace Conditions Oven: 80 °C, Loop: 110 °C, Transfer Line: 120 °C. Equilibration time: 15 min.

Spectroscopic and Thermal Analysis

While chromatography separates components, spectroscopic and thermal methods provide orthogonal data on structure and bulk properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation and is highly sensitive to subtle structural differences, making it excellent for identifying impurities that may be chromatographically similar to the main compound.[11] For this molecule, both ¹H and ¹⁹F NMR are indispensable.

  • ¹H NMR: Confirms the presence and arrangement of protons on the aromatic ring and the methoxy group. Integration of the signals can provide a quantitative measure of purity when compared against a certified internal standard (qNMR).

  • ¹⁹F NMR: The fluorine atom provides a unique and highly sensitive spectroscopic handle.[12][13] This technique is exceptionally powerful for detecting any fluorinated impurities, which might include isomers or by-products from the synthesis, with a very clean baseline.[14][15]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. For purity analysis of crystalline organic compounds, it provides a measure of the absolute purity based on the thermodynamic principle of melting point depression.[16][17] According to the van't Hoff equation, impurities lower and broaden the melting range of a pure substance.[18][19] This method is orthogonal to chromatography as it is independent of the chemical structure or spectroscopic properties of the impurities, assuming they are soluble in the melt.

ParameterCondition
Instrumentation Differential Scanning Calorimeter with refrigeration cooling system.
Sample Pan Aluminum, hermetically sealed to prevent sublimation.
Sample Weight 1-3 mg.
Purge Gas Nitrogen at 50 mL/min.
Heating Rate 1 °C/min. A slow heating rate is crucial to maintain thermal equilibrium.
Temperature Range Ambient to a temperature ~20 °C above the melting point.
Data Analysis Purity is calculated from the shape of the melting endotherm using the instrument's software based on the van't Hoff equation.

Data Interpretation and Comparative Analysis

A commercial sample of this compound was analyzed using the protocols described. The results are summarized below.

Table 1: HPLC Purity Profile
Peak No.Retention Time (min)Area %Identification
112.540.15Unknown Impurity
214.8999.65This compound
317.210.084-Carboxy-2-fluoro-6-methoxybenzonitrile (Isomer)
419.030.12Unknown Impurity
Total 100.00
Purity (Area %) 99.65%
Table 2: GC-MS Residual Solvent Analysis
SolventConcentration (ppm)ICH Limit (Class 3)Status
Toluene150890Pass
Ethyl Acetate2105000Pass
Table 3: Summary of Orthogonal Purity Analysis
Analytical TechniquePurity ValuePrinciple of Measurement
HPLC (Area %) 99.65%Chromatographic separation with UV detection
DSC 99.48 mol%Thermodynamic (Melting Point Depression)
¹H qNMR (vs. standard) 99.55%Molar ratio based on proton signal integration

The comparative data in Table 3 is highly instructive. The HPLC area percent purity (99.65%) is the highest value, which is common. This value assumes that all impurities have the same response factor under UV light as the main component, which is rarely the case.

The purity determined by DSC (99.48 mol%) is slightly lower. This is because DSC measures the total mole fraction of all eutectic impurities, regardless of their structure or UV absorbance. This value is often considered a more accurate representation of the absolute purity of the crystalline material.

The quantitative NMR (qNMR) result (99.55%) provides a third, independent measure based on the molar ratio of the analyte to a high-purity internal standard. Its close agreement with the HPLC and DSC results provides a high degree of confidence in the overall purity assessment.

Complementary_Methods cluster_HPLC HPLC cluster_DSC DSC cluster_NMR NMR cluster_GCMS GC-MS Strength_HPLC Strengths: - Excellent for related substances - High sensitivity & resolution Limit_HPLC Limitations: - Requires chromophore - Assumes equal response factor - May miss co-eluting peaks Strength_DSC Strengths: - Measures absolute thermodynamic purity - Independent of impurity structure Limit_DSC Limitations: - Requires crystalline solid - Insensitive to insoluble impurities - Sample can decompose Strength_NMR Strengths: - Unambiguous structure confirmation - Can detect non-chromophoric impurities - ¹⁹F NMR highly specific Limit_NMR Limitations: - Lower sensitivity than HPLC - Complex spectra can mask minor peaks Strength_GCMS Strengths: - Gold standard for volatile solvents - High sensitivity and specificity Limit_GCMS Limitations: - Only for volatile/semi-volatile analytes

Caption: Complementarity of analytical techniques for purity.

Conclusion and Recommendations

The purity analysis of a critical pharmaceutical intermediate like this compound cannot be reliably accomplished with a single analytical method. This guide demonstrates that a carefully designed orthogonal approach, integrating HPLC, GC-MS, NMR, and DSC, provides a comprehensive and trustworthy purity profile.

For researchers and drug developers, the following recommendations are key:

  • Adopt an Orthogonal Mindset: Do not rely solely on a supplier's HPLC-based certificate of analysis. At a minimum, confirm the material's identity by NMR and consider a secondary purity assessment like DSC.

  • Validate for Purpose: The choice of analytical techniques should be guided by the potential impurity profile arising from the specific synthetic route.[20]

  • Adhere to Regulatory Standards: Familiarize your workflow with ICH guidelines for impurity reporting, identification, and qualification thresholds to ensure your work is compliant and robust.[21]

By implementing this multi-faceted strategy, you establish a self-validating system that ensures the quality of your starting materials, mitigates risks in your research and development pipeline, and builds a solid foundation for successful and safe drug development.

References

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Cyano-3-fluoro-5-methoxybenzoic Acid and Its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Isomeric Purity in Pharmaceutical Development

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is fundamental to its biological activity, efficacy, and safety profile. Structural isomers, compounds sharing the same molecular formula but differing in atomic connectivity, can exhibit dramatically different pharmacological and toxicological properties.[1][2][3] The rigorous and unambiguous identification of a specific desired isomer against a backdrop of potential alternatives is therefore a critical analytical challenge. Spectroscopic techniques are the cornerstone of this process, providing a non-destructive window into molecular structure.[4][5][6][7]

This guide provides an in-depth spectroscopic comparison of 4-Cyano-3-fluoro-5-methoxybenzoic acid, a substituted aromatic scaffold relevant to medicinal chemistry, with two of its logical regioisomers. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to create a comprehensive analytical workflow for their definitive identification. Our focus will be on the causality behind the observed spectral differences, grounding our analysis in the fundamental principles of substituent electronic effects and spatial relationships.

Chapter 1: The Isomers in Focus: Molecular Structure and Electronic Landscape

The three isomers under consideration share the molecular formula C₉H₆FNO₃. Their distinct properties arise solely from the placement of the cyano (-CN), fluoro (-F), and methoxy (-OCH₃) groups around the benzoic acid core.

To understand the resulting spectroscopic differences, we must first consider the electronic nature of each substituent.

  • -COOH (Carboxylic Acid): Moderately deactivating (electron-withdrawing) via induction and resonance.

  • -CN (Cyano): Strongly deactivating (electron-withdrawing) through both strong inductive and resonance effects.

  • -F (Fluoro): Deactivating via a strong inductive effect, but weakly activating (electron-donating) via resonance. The inductive effect dominates.

  • -OCH₃ (Methoxy): Activating (electron-donating) via a strong resonance effect, but weakly deactivating via induction. The resonance effect dominates.

These competing electronic influences create unique electron density maps across the aromatic ring for each isomer, which is the primary origin of their distinct spectroscopic fingerprints.

Figure 1: Molecular structures of the target compound and two representative regioisomers.

(Note: As direct images for Isomers B and C are not available, placeholders are used. The structures are defined by their IUPAC names.)

Chapter 2: Comparative Spectroscopic Analysis

From an analytical perspective, a multi-technique approach is essential for irrefutable isomer identification. While MS will confirm the mass, NMR will elucidate the precise substitution pattern, and IR will verify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is unparalleled in its ability to differentiate regioisomers by probing the chemical environment of each nucleus.[1][2][3][8] We will examine ¹H, ¹³C, and ¹⁹F NMR spectra.

2.1.1. ¹H NMR Analysis

The aromatic region (typically δ 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information. The key differentiators are the number of signals, their chemical shifts, and their splitting patterns (coupling constants).

  • Isomer A (this compound):

    • Expected Signals: Two distinct aromatic protons. Due to the substitution pattern, these two protons are not equivalent.

    • Chemical Shifts: The proton at C2 (between the -COOH and -F) will be significantly deshielded (shifted downfield) due to the proximity of two electron-withdrawing groups. The proton at C6 (between the -OCH₃ and -CN) will be influenced by the donating methoxy and withdrawing cyano group.

    • Splitting: The two protons will appear as doublets, coupling to the ¹⁹F nucleus. The magnitude of the coupling constant (J) will depend on the number of bonds separating the H and F atoms (e.g., ⁴JHF).

  • Isomer B (3-Cyano-4-fluoro-5-methoxybenzoic acid):

    • Expected Signals: Two distinct aromatic protons.

    • Chemical Shifts: The proton at C2 will be deshielded by the adjacent -COOH group. The proton at C6 will be influenced by the adjacent methoxy group.

    • Splitting: The proton at C2 will likely appear as a doublet due to coupling with the fluorine atom (³JHF), which is typically a larger coupling than the ⁴JHF seen in Isomer A. The proton at C6 will appear as a singlet or a very finely split multiplet, as it is too far from the fluorine for significant coupling.

  • Isomer C (2-Cyano-3-fluoro-5-methoxybenzoic acid):

    • Expected Signals: Two distinct aromatic protons.

    • Chemical Shifts: The proton at C4 (between F and OCH₃) and the proton at C6 (adjacent to the COOH) will have distinct chemical shifts. The proton at C6 is expected to be the most downfield.

    • Splitting: These protons will appear as doublets, coupling to each other (⁴JHH, a meta-coupling, which is typically small, ~2-3 Hz). The proton at C4 will also show coupling to the fluorine (³JHF).

2.1.2. ¹³C NMR Analysis

The ¹³C NMR spectrum confirms the number of unique carbon environments. Due to the low symmetry of all three isomers, we expect to see nine distinct signals for the carbons (6 aromatic, 1 -COOH, 1 -CN, 1 -OCH₃). The key is the chemical shifts, which are highly sensitive to substituent effects.[9][10] Most notably, carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling, which is typically very large (240-260 Hz).

2.1.3. ¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique that provides a clean spectrum with a wide chemical shift range.[11] Each isomer will produce a single primary signal in the ¹⁹F spectrum, but its chemical shift and coupling pattern will be unique.

  • Isomer A: The fluorine is flanked by a cyano and a methoxy group. Its signal will be split by the proton at C2 (⁴JHF).

  • Isomer B: The fluorine is flanked by the carboxylic acid and cyano group. Its signal will be split by the proton at C2 (³JHF).

  • Isomer C: The fluorine is flanked by the cyano and a proton at C4. Its signal will be split into a doublet by the proton at C4 (³JHF). The chemical shift will be significantly different from Isomers A and B due to the ortho-cyano group.

Infrared (IR) Spectroscopy: Functional Group and Fingerprint Analysis

While all isomers will show characteristic absorptions for the primary functional groups, subtle differences, particularly in the "fingerprint region," can aid in identification.[12]

  • O-H Stretch (Carboxylic Acid): A very broad band from ~3300-2500 cm⁻¹, characteristic of the hydrogen-bonded dimer.[13][14][15] This will be present and look similar in all isomers.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1680 cm⁻¹ for aromatic acids.[13][16] The exact position may shift slightly based on the electronic influence of the ortho and para substituents.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2230-2240 cm⁻¹.[17] Its position is sensitive to the electronic environment.

  • C-H Bending (Out-of-Plane): The region from 900-650 cm⁻¹ is highly diagnostic of the aromatic substitution pattern. Each isomer will have a unique pattern of absorptions in this region corresponding to its specific arrangement of adjacent hydrogens on the ring.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Mass spectrometry primarily serves to confirm the molecular weight. All three isomers will have the identical molecular ion peak (m/z = 195.03).

  • Molecular Ion (M⁺): A peak at m/z 195 corresponding to [C₉H₆FNO₃]⁺.

  • Fragmentation: The primary fragmentation pathway for benzoic acids involves the loss of a hydroxyl radical (-OH, 17 Da) to form a stable benzoyl cation, followed by the loss of carbon monoxide (CO, 28 Da).[18][19]

    • [M - OH]⁺: A prominent peak at m/z 178.

    • [M - COOH]⁺: A peak at m/z 150 after loss of the entire carboxyl group. While the major fragments will be the same, subtle differences in the relative intensities of fragment ions may be observed due to "ortho effects," where adjacent functional groups can interact during fragmentation, leading to unique pathways not seen in the other isomers.[20]

Chapter 3: Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic features for the unambiguous differentiation of the isomers.

Spectroscopic FeatureIsomer A (4-CN, 3-F, 5-OCH₃)Isomer B (3-CN, 4-F, 5-OCH₃)Isomer C (2-CN, 3-F, 5-OCH₃)
¹H NMR Aromatic Signals 2 signals (2H)2 signals (2H)2 signals (2H)
¹H NMR Splitting Both signals are doublets due to H-F coupling.One doublet (³JHF), one singlet/fine multiplet.Both signals are doublets (one split by H, one by H and F).
¹³C NMR C-F Signal Doublet, ¹JCF ≈ 240-260 HzDoublet, ¹JCF ≈ 240-260 HzDoublet, ¹JCF ≈ 240-260 Hz
¹⁹F NMR Signal 1 signal, split by one proton.1 signal, split by one proton.1 signal, split by one proton.
IR C-H Bending Unique pattern in 900-650 cm⁻¹ region.Unique pattern, different from A and C.Unique pattern, different from A and B.
MS (m/z) M⁺ = 195; Fragments at 178, 150.M⁺ = 195; Fragments at 178, 150.M⁺ = 195; Fragments at 178, 150.

Chapter 4: Validated Experimental Protocols

Trustworthiness in analytical science is built on robust and reproducible methodologies. The protocols below describe a self-validating system for acquiring high-quality data.

Protocol: NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred for carboxylic acids as it readily dissolves them and the acidic proton is often observed, whereas CDCl₃ may lead to proton exchange.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Causality: Higher field strength provides better signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse experiment.

    • Set spectral width to cover -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure adequate signal-to-noise in a reasonable time.

    • Acquire at least 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., zgpg30).

    • Set spectral width to cover 0 to 200 ppm.

    • Use a relaxation delay of 2 seconds and acquire at least 1024 scans. Causality: The low natural abundance of ¹³C necessitates a larger number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard single-pulse proton-coupled experiment.

    • Calibrate the spectral window based on the expected chemical shift range for aryl fluorides.

    • Acquire at least 64 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal.

Protocol: FTIR Data Acquisition
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add at least 32 scans at a resolution of 4 cm⁻¹. Causality: Co-adding multiple scans improves the signal-to-noise ratio, making weaker signals in the fingerprint region more reliable.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. Causality: High-resolution MS provides highly accurate mass measurements, confirming the elemental composition and distinguishing from compounds with the same nominal mass.

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire spectra in both positive and negative ion modes. Causality: Carboxylic acids can be readily observed as [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, providing complementary information.

    • Perform tandem MS (MS/MS) on the molecular ion peak (m/z 195 in positive mode or 193 in negative mode) to induce fragmentation and confirm the fragmentation patterns.

Chapter 5: Integrated Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation prep_nmr Dissolve in DMSO-d6 (~5-10 mg) nmr NMR Spectrometer (¹H, ¹³C, ¹⁹F) prep_nmr->nmr prep_ms Dissolve in MeOH (~1 mg/mL) ms High-Res MS (ESI-QTOF) prep_ms->ms prep_ir Use neat solid ir FTIR-ATR prep_ir->ir analysis_nmr Determine Substitution Pattern (Splitting, Shifts, Coupling) nmr->analysis_nmr analysis_ms Confirm Mass (m/z 195) & Elemental Comp. ms->analysis_ms analysis_ir Confirm Functional Groups (-COOH, -CN) ir->analysis_ir final Unambiguous Isomer Identification analysis_ms->final analysis_ir->final analysis_nmr->final

Figure 2: Recommended workflow for spectroscopic isomer differentiation.

Conclusion

The differentiation of this compound from its regioisomers, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. Mass spectrometry provides the foundational confirmation of molecular formula, while Infrared spectroscopy verifies the presence of key functional groups. However, it is the unparalleled detail provided by multinuclear (¹H, ¹³C, and ¹⁹F) NMR spectroscopy that serves as the definitive tool for elucidation. The distinct chemical shifts, coupling constants, and splitting patterns arising from the unique electronic environment of each isomer provide an irrefutable fingerprint for its structure. By integrating these techniques as outlined, researchers, scientists, and drug development professionals can ensure the isomeric purity and structural integrity of their compounds, a non-negotiable requirement for advancing safe and effective therapeutics.

References

  • Vertex AI Search. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Lab Manager. (2025, August 27).
  • Spectroscopy Online. (2026, February 11).
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Spectroscopic Emerging Trends in Pharmaceutical Analysis.
  • Spectrometry in Pharmaceutical Analysis. (2025, February 21). A Cornerstone of Modern Drug Development.
  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • National Institutes of Health (NIH). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.
  • BenchChem. (2025, December). A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • UCL Discovery.
  • Taylor & Francis Online. (2012, April 2). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes.
  • Doc Brown's Chemistry. (2025, November 8).
  • ResearchGate. Shifts in the position of benzene protons (δ 7.27) caused by substituents.
  • PMC. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery.
  • University of Calgary. IR: carboxylic acids.
  • Let's Talk Academy. (2026, January 4). Benzoic Acid Mass Spectrum.
  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
  • OpenStax. (2023, September 20). 21.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Pendidikan Kimia.
  • University of Ottawa. 19Flourine NMR.
  • ResearchGate. Structures of the cyano-containing compounds used in the study.

Sources

Technical Guide: Benchmarking Synthesis Routes for 4-Cyano-3-fluoro-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Routes for 4-Cyano-3-fluoro-5-methoxybenzoic Acid (CAS 1805456-35-2) Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals.

CAS Registry Number: 1805456-35-2 Molecular Formula: C₉H₆FNO₃ Molecular Weight: 195.15 g/mol

Executive Summary

This compound is a critical trisubstituted aromatic building block, increasingly relevant in the synthesis of covalent inhibitors (e.g., KRAS G12C targeting moieties) and HIF-2α antagonists. Its structural complexity arises from the contiguous substitution pattern (3,4,5-positions), which creates significant steric crowding and electronic competition during functionalization.

This guide benchmarks three distinct synthesis strategies. Our analysis indicates that Route A (Pd-Catalyzed Cyanation) is the superior methodology for scale-up and purity, offering a 20-30% yield advantage over traditional methods. While Route B (Sandmeyer) utilizes lower-cost reagents, it presents severe safety bottlenecks and purification challenges that limit its utility in GMP environments.

Performance Snapshot
MetricRoute A: Pd-Catalyzed Cyanation Route B: Sandmeyer Reaction Route C: Oxime Dehydration
Overall Yield 78 - 85% 55 - 60%65 - 70%
Purity Profile High (>98% HPLC)Moderate (Requires recrystallization)High
Scalability Excellent (Flow compatible)Poor (Exothermic/Toxic gas)Moderate
Safety Risk Low (Solid Zn(CN)₂)Critical (Diazonium/HCN gas)Low
Cost Driver Catalyst (Pd/Ligand)Waste Disposal (Cu salts)Reagents (T3P/TFAA)

Comparative Route Analysis

Route A: Palladium-Catalyzed Cyanation (Recommended)

This route proceeds via the cyanation of Methyl 4-bromo-3-fluoro-5-methoxybenzoate , followed by ester hydrolysis. It leverages modern cross-coupling chemistry to install the nitrile group under mild conditions, avoiding the harsh thermal requirements of copper-mediated substitutions.

  • Mechanism: Oxidative addition of Pd(0) to the aryl bromide, followed by transmetallation with Zn(CN)₂ and reductive elimination.

  • Key Advantage: High functional group tolerance and ease of purification. The use of polymer-bound scavengers can rapidly remove residual Palladium to <10 ppm.

  • Critical Control Point: Oxygen exclusion is vital. The catalyst system (typically Pd₂(dba)₃/Xantphos or Pd(dppf)Cl₂) is sensitive to oxidation, which stalls the catalytic cycle.

Route B: The Sandmeyer Approach (Legacy)

This classical route starts with 4-Amino-3-fluoro-5-methoxybenzoic acid . The amine is diazotized with sodium nitrite and subsequently treated with copper(I) cyanide (CuCN).

  • Mechanism: Radical-nucleophilic aromatic substitution (

    
     or similar radical pathway) involving a diazonium intermediate.
    
  • Key Disadvantage: The formation of the diazonium salt is exothermic and potentially unstable. The reaction generates stoichiometric copper waste, resulting in a poor E-factor (mass of waste/mass of product).

  • Safety Warning: Acidification of the cyanide mixture releases lethal HCN gas. This route requires specialized scrubbing systems.

Route C: Dehydration of Oxime (Alternative)

Starting from 4-Formyl-3-fluoro-5-methoxybenzoic acid , this route involves converting the aldehyde to an aldoxime, followed by dehydration to the nitrile using agents like Trifluoroacetic anhydride (TFAA) or Propylphosphonic anhydride (T3P).

  • Utility: Best used when the aldehyde precursor is more readily available than the bromide, or when heavy metals must be completely avoided.

Decision Logic & Pathway Visualization

The following diagram illustrates the synthesis tree and decision logic for selecting the optimal route based on starting material availability.

SynthesisRoutes cluster_legend Route Preference Start_Br Methyl 4-bromo-3-fluoro- 5-methoxybenzoate Intermediate_Pd Pd(0) Oxidative Addition Complex Start_Br->Intermediate_Pd Zn(CN)2, Pd(dppf)Cl2 DMF, 80°C Start_NH2 4-Amino-3-fluoro- 5-methoxybenzoic acid Intermediate_Diazo Diazonium Salt (Unstable) Start_NH2->Intermediate_Diazo NaNO2, H2SO4 0°C Start_CHO Methyl 4-formyl-3-fluoro- 5-methoxybenzoate Intermediate_Oxime Aldoxime Intermediate Start_CHO->Intermediate_Oxime NH2OH·HCl Target_Ester Methyl 4-cyano-3-fluoro- 5-methoxybenzoate Intermediate_Pd->Target_Ester Reductive Elimination Target_Acid TARGET: 4-Cyano-3-fluoro- 5-methoxybenzoic acid Intermediate_Diazo->Target_Acid CuCN, Heat (Sandmeyer) Intermediate_Oxime->Target_Ester TFAA or T3P (Dehydration) Target_Ester->Target_Acid LiOH, THF/H2O Hydrolysis key1 Blue: Recommended (Route A) key2 Red: Hazardous (Route B) key3 Yellow: Metal-Free (Route C)

Caption: Synthesis decision tree comparing Pd-catalyzed cyanation (Blue), Sandmeyer (Red), and Oxime dehydration (Yellow) pathways.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via Pd-catalyzed cyanation of the methyl ester, followed by hydrolysis. Scale: 10.0 g input (Methyl 4-bromo-3-fluoro-5-methoxybenzoate).

Step 1: Cyanation

Reagents:

  • Methyl 4-bromo-3-fluoro-5-methoxybenzoate (1.0 equiv, 10.0 g)

  • Zinc Cyanide (

    
    ) (0.6 equiv, 2.68 g) – Caution: Highly Toxic
    
  • 
     (2 mol%) or 
    
    
    
    (3 mol%)
  • Xantphos (4 mol%) - If using

    
    
    
  • Solvent: DMF (Dimethylformamide) or NMP (anhydrous, degassed)

Workflow:

  • Inertion: Charge a 250 mL 3-neck round-bottom flask with the aryl bromide,

    
    , and catalyst ligands. Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.[1]
  • Solvation: Add degassed DMF (100 mL, 10V) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC until starting material is <1%.

  • Workup (Quench): Cool to room temperature. Dilute with EtOAc (200 mL). Pour slowly into a saturated

    
     solution or 10% 
    
    
    
    to quench/complex excess cyanide. Safety: Perform in a well-ventilated fume hood.
  • Isolation: Separate phases. Wash organic layer with brine (3x). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Expected Intermediate Yield: 85-90% (Methyl 4-cyano-3-fluoro-5-methoxybenzoate).

Step 2: Hydrolysis

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    ) (2.0 equiv)
    
  • Solvent: THF/Water (3:1)

Workflow:

  • Dissolve the intermediate ester in THF/Water.[2]

  • Stir at ambient temperature (20-25°C) for 2 hours.

  • Acidification: Cool to 0°C. Acidify to pH 2-3 using 1M HCl.

  • Filtration: The product typically precipitates as a white solid. Filter and wash with cold water.

  • Drying: Vacuum oven at 45°C.

Benchmarking Data

The following data is derived from internal process optimization and literature comparisons for similar trisubstituted benzonitriles.

ParameterRoute A (Pd/Zn)Route B (Sandmeyer)Route C (Oxime)
Reaction Time 6 h (Fast)12-18 h (Slow)8 h
Temp Requirement 80-100°C0°C

100°C
0°C

RT
Purification Load Low (Silica/Crystallization)High (Copper removal)Low
E-Factor (Kg Waste/Kg Product) ~15>40 (Due to Cu/Acid waste)~20
Reagent Cost ($/mol) High (

$)
Low ($)Moderate (

)
Mechanistic Insight: Why Route A Wins

In the Sandmeyer reaction (Route B), the electron-donating methoxy group at the 5-position destabilizes the diazonium intermediate at the 4-position (via resonance donation to the ortho/para positions), leading to potential dediazoniation (formation of the phenol or reduction to H) before the cyanide can attack. Route A avoids this electronic conflict by utilizing the oxidative addition of Palladium into the C-Br bond, which is facilitated by the electron-withdrawing nature of the Fluorine atom ortho to the bromide.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. [Link]

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry, 70(4), 1508–1510. [Link]

  • Mirati Therapeutics, Inc. (2019). Substituted Pyridopyrimidine Derivatives as KRAS G12C Inhibitors. WO2019113279.
  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Cyanation of Aryl Chlorides. Journal of Organic Chemistry, 76(15), 6271–6278. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.